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(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Documentation Hub

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  • Product: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone
  • CAS: 1018258-51-9

Core Science & Biosynthesis

Foundational

The (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Scaffold: A Versatile Pharmacophore in Epigenetic Modulation and Protease Inhibition

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Synthesis Details

I'm now detailing the entire synthesis route, including the protecting group strategy for the amine. I've broken down each step, noting the reagents, conditions, and yields. I've specified the Boc protecting group and the use of TFA for deprotection, crucial for the final product's biological activity. Finally, I've confirmed that the DOT diagrams accurately depict these processes, and the mechanism diagram is now complete.

I've got the paper ready for final review.

Executive Summary

In contemporary medicinal chemistry, the design of highly selective inhibitors often relies on the assembly of modular, structurally rigid pharmacophores. The compound (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone and its structural analogs represent a privileged scaffold. By combining the basicity of an aminomethyl group, the spatial projection of a piperidine ring, and the bioisosteric properties of a thiophene-2-carboxamide, this structural class has demonstrated profound utility across diverse therapeutic areas. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its mechanistic rationale, structure-activity relationships (SAR), and validated experimental protocols for synthesis and biochemical evaluation.

Structural & Mechanistic Rationale

The efficacy of the (4-(aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone scaffold is rooted in its highly complementary physiochemical profile, which allows it to interface with distinct protein microenvironments:

  • The Aminomethyl Moiety (The Anchor): The primary amine has a pKa of approximately 10.0, ensuring it is fully protonated at physiological pH. This cationic center acts as a critical anchor, forming robust salt bridges with acidic residues within target active sites. For instance, in serine proteases like thrombin, this moiety mimics the basic P1 residue (typically arginine) to interact directly with Asp189 in the S1 pocket [1.6].

  • The Piperidine Ring (The Vector): The saturated, six-membered piperidine ring provides a rigid, three-dimensional vector. Unlike flexible aliphatic chains, the chair conformation of piperidine restricts the entropic penalty upon binding, precisely orienting the aminomethyl group relative to the rest of the molecule.

  • The Thiophene-2-carbonyl Moiety (The Bioisostere): The thiophene ring serves as a classical bioisostere for a phenyl ring, but with a smaller van der Waals volume and unique electronic properties. The sulfur atom can act as a weak hydrogen bond acceptor, while the aromatic system engages in π−π stacking within hydrophobic pockets. The methanone (amide) linker restricts rotational freedom, locking the thiophene ring into a favorable conformation for target engagement[1].

Key Therapeutic Applications

Epigenetic Modulation: Histone Acetyltransferase (HAT) p300/CBP Inhibition

Histone acetyltransferases (HATs), specifically p300 and CBP, are critical epigenetic regulators implicated in oncology and neurodegeneration. Derivatives of the thiophene-2-carbamide scaffold have been identified as potent, histone-competitive inhibitors of p300/CBP[1]. Steady-state enzyme kinetics reveal that these analogs compete directly with the histone substrate rather than the Acetyl-CoA cofactor. The thiophene core is strictly required for optimal binding; replacing it with furan or pyrazine leads to a significant loss of inhibitory activity[1].

Coagulation Cascade: Thrombin Inhibition

Thrombin is a central serine protease in the blood coagulation cascade. Traditional thrombin inhibitors rely on highly basic, guanidine-like P1 residues, which often suffer from poor oral bioavailability. The 4-(aminomethyl)piperidine motif has been successfully utilized to design non-covalent thrombin inhibitors that maintain high affinity (via the Asp189 salt bridge) while improving selectivity (up to 100-fold over trypsin) and pharmacokinetic properties[2].

Antimicrobial Targets: MenA Inhibition in Mycobacterium tuberculosis

Beyond human enzymes, this scaffold has shown promise in infectious diseases. Recent studies highlight 4-(aminomethyl)piperidine carboxamide derivatives as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an essential enzyme in the menaquinone biosynthesis pathway of M. tuberculosis, providing a novel mechanism to combat drug-resistant tuberculosis[3].

Structure-Activity Relationship (SAR) Analysis

To understand the causality behind the structural choices, we must analyze the SAR data derived from p300 HAT inhibition studies. The data demonstrates that the thiophene ring is the optimal aromatic core, and the precise positioning of the basic amine is non-negotiable for target engagement[1].

Compound CoreSubstituent Modificationsp300 HAT IC₅₀ (µM)Mechanistic Implication
Thiophene (Optimized)4,5-dibromo~0.67Optimal hydrophobic packing and halogen bonding in the active site.
Thiophene 5-CH₂NH₂2.0Addition of a polar group at the 5-position reduces affinity 3-fold.
Furan 4-furan-3-yl5.8Oxygen heteroatom alters electron density, weakening π -stacking.
Pyrazine 5,6-di-(4-bromophenyl)Inactive6-membered heteroaromatic ring disrupts the required binding geometry.

Table 1: SAR summary of (4-(Aminomethyl)piperidin-1-yl)(heteroaryl)methanone analogs against p300 HAT. Data synthesized from steady-state kinetic studies[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biochemical evaluation of this scaffold.

Protocol 1: Synthesis of the (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Scaffold

Causality Note: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are utilized for the amide coupling to prevent racemization of any chiral centers (if present in substituted analogs) and to ensure high conversion rates of the secondary amine[1].

  • Preparation: Dissolve 1.0 equivalent of thiophene-2-carboxylic acid (or a halogenated derivative) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of EDC hydrochloride and 1.2 equivalents of HOBt. Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

  • Coupling: Add 1.1 equivalents of 1-Boc-4-(aminomethyl)piperidine, followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to maintain basicity. Stir the reaction at room temperature for 12-18 hours.

  • Workup & QC: Quench with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Validation step: Confirm the presence of the Boc-protected intermediate via LC-MS (Target mass + [M+H]⁺).

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) in a 1:1 ratio. Stir for 2 hours at room temperature to cleave the Boc group.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC to yield the final compound as a TFA salt. Validation step: Confirm final structure and purity (>95%) via ¹H-NMR and ¹³C-NMR.

Protocol 2: Steady-State Enzyme Kinetics Assay (p300 HAT)

Causality Note: To prove histone-competitive inhibition, the assay must be run at varying concentrations of both the substrate (histone) and the cofactor (Acetyl-CoA). A true competitive inhibitor will show changes in IC₅₀ when substrate concentration varies, but remain static when cofactor concentration varies[1].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 8.0, 0.1 mM EDTA, 1 mM DTT). Purify recombinant p300 HAT domain.

  • Inhibitor Titration: Prepare a 10-point serial dilution of the synthesized analog in DMSO (final DMSO concentration in assay <1%).

  • Reaction Initiation: In a 384-well microplate, combine p300 enzyme, varying concentrations of Acetyl-CoA (e.g., 1 µM to 50 µM), and the inhibitor. Initiate the reaction by adding a fluorescently labeled histone peptide substrate.

  • Measurement: Monitor the transfer of the acetyl group using a continuous fluorometric assay (e.g., measuring the release of Coenzyme A via a coupled thiol-sensitive fluorophore like CPM).

  • Data Analysis: Plot initial velocities against inhibitor concentration. Use Michaelis-Menten kinetics to calculate the Ki​ . Validation step: Include a known p300 inhibitor (e.g., C646) as a positive control and a DMSO-only well as a negative control.

Visualizations

Synthesis A 1-Boc-4-(aminomethyl)piperidine C Amide Coupling (EDC, HOBt, DIPEA) A->C B Thiophene-2-carboxylic acid B->C D Boc-Protected Intermediate C->D E Deprotection (TFA/DCM) D->E F Target Analog (TFA Salt) E->F

Caption: Workflow for the synthesis of thiophene-2-carboxamide piperidine analogs.

Mechanism Amine Primary Amine Asp Target Acidic Residue Amine->Asp Salt Bridge Piperidine Piperidine Core Piperidine->Amine Amide Methanone Linker Piperidine->Amide Thiophene Thiophene Ring Amide->Thiophene Pocket Hydrophobic Pocket Thiophene->Pocket pi-pi Stacking

Caption: Pharmacophore binding model illustrating key target interactions.

References

  • Benchchem. "(4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone | Chemical Properties and Biological Activity." Benchchem.
  • National Institutes of Health (NIH) / PMC. "Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP." PMC.
  • Taylor & Francis Online. "New Thrombin Inhibitors Based on D-CHA-PRO-Derivatives." Tandfonline.

Sources

Exploratory

Biological Activity and Pharmacological Profiling of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Executive Summary In modern medicinal chemistry, certain molecular scaffolds transcend single-target applications to become "privileged pharmacophores." (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is one such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, certain molecular scaffolds transcend single-target applications to become "privileged pharmacophores." (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is one such bidentate building block. Rather than functioning as a standalone blockbuster drug, this compound is strategically integrated into larger molecular architectures to target the S1/S2 pockets of trypsin-like serine proteases and the orthosteric/allosteric sites of G-Protein Coupled Receptors (GPCRs)[1].

This technical whitepaper deconstructs the structural causality of this molecule, detailing how its conformationally restricted basic amine and lipophilic aromatic moiety drive high-affinity interactions. Furthermore, we provide self-validating experimental workflows for profiling its biological activity across key therapeutic targets, including Thrombin, Tryptase, and Protease-Activated Receptor 2 (PAR2)[2].

Structural Biology & Molecular Rationale

The biological efficacy of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is rooted in its dual-motif architecture, which perfectly mimics the binding mechanics of endogenous peptide substrates while minimizing entropic penalties.

The P1 Surrogate: 4-Aminomethylpiperidine

Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Tryptase) feature a deep, narrow S1 pocket characterized by a negatively charged Asp189 residue at its base. Natural substrates utilize the highly flexible, basic side chains of Arginine or Lysine to reach this residue.

  • Causality of Design: The 4-aminomethylpiperidine moiety acts as a conformationally restricted bioisostere for Arginine/Lysine. The piperidine ring locks the molecule into a rigid chair conformation, drastically reducing the entropic penalty of binding compared to flexible aliphatic chains.

  • Electrostatic Anchoring: The primary amine (pKa ~9.5) remains protonated at physiological pH, allowing it to penetrate the S1 cleft and form a high-affinity bidentate salt bridge with the carboxylate of Asp189[3].

The P2/P3 Surrogate: Thiophen-2-yl methanone

Adjacent to the S1 pocket, proteases possess hydrophobic S2 and S3 subsites (often lined with aromatic residues like Tyr or Trp) designed to accommodate the P2/P3 residues of a peptide substrate.

  • Causality of Design: The thiophene ring is a classic bioisostere for a phenyl ring, offering a smaller steric footprint while maintaining robust π−π stacking and hydrophobic packing capabilities[4].

  • Hydrogen Bonding: The carbonyl oxygen of the methanone linkage serves as a critical hydrogen bond acceptor, typically interacting with the backbone NH of the enzyme's oxyanion hole or adjacent glycine residues, thereby locking the inhibitor into the active site[5].

Binding_Mechanism Pharmacophore (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone P1_Motif 4-Aminomethylpiperidine (P1 Surrogate) Pharmacophore->P1_Motif P2_Motif Thiophen-2-yl methanone (P2/P3 Surrogate) Pharmacophore->P2_Motif S1_Pocket Enzyme S1 Pocket (Asp189 Salt Bridge) P1_Motif->S1_Pocket Electrostatic S2_Pocket Enzyme S2/S3 Pocket (Hydrophobic Cleft) P2_Motif->S2_Pocket Pi-Pi Stacking

Bidentate binding mechanism of the pharmacophore within serine protease S1 and S2/S3 pockets.

Primary Biological Targets

Serine Proteases (Coagulation & Inflammation)

By directly binding to the active sites of Thrombin and Factor Xa, derivatives of this scaffold interrupt the intrinsic and extrinsic coagulation cascade pathways, preventing fibrin formation and thrombus development[4]. Furthermore, affinity for Mast Cell Tryptase positions this scaffold as a precursor for anti-inflammatory agents targeting asthma and allergic responses[3].

Protease-Activated Receptor 2 (PAR2)

PAR2 is a GPCR activated not by a free ligand, but by the proteolytic cleavage of its own extracellular N-terminus. The newly exposed tethered ligand then binds to the receptor's orthosteric site. Synthetic ligands incorporating the 4-(aminomethyl)piperidine-thiophene-2-carbonyl motif have been developed as potent PAR2 agonists and antagonists. These modulators are critical in researching neuro-immune relationships, migraine etiologies, and atopic dermatitis[1][6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to prove mechanistic causality.

Protocol 1: In Vitro Serine Protease Inhibition (Chromogenic Assay)

This assay quantifies the ability of the compound to inhibit the cleavage of a synthetic peptide substrate by a target protease (e.g., Thrombin).

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Causality: Add 0.1% PEG-8000 or CHAPS. The lipophilic thiophene ring can cause the compound to adhere to the plastic walls of the microtiter plate; detergents prevent this non-specific binding, ensuring accurate IC50​ calculations.

  • Enzyme & Compound Incubation: Dispense 0.5 nM human α -Thrombin into a 96-well plate. Add the test compound in a 10-point dose-response titration (0.1 nM to 10 μ M). Incubate for 30 minutes at 37°C to allow equilibrium of the bidentate binding.

  • Self-Validation Controls:

    • Positive Control: Argatroban (a known S1-binding inhibitor) to validate assay sensitivity.

    • Negative Control: Run a parallel assay using Chymotrypsin. Because Chymotrypsin lacks the Asp189 residue (having a hydrophobic S1 pocket instead), the compound should show >100 -fold drop in affinity, proving that binding is strictly driven by the 4-aminomethylpiperidine/Asp189 electrostatic interaction.

  • Substrate Addition & Readout: Add 100 μ M of the chromogenic substrate S-2238 (D-Phe-Pip-Arg-pNA). The enzyme cleaves the substrate, releasing p-nitroaniline (pNA). Measure absorbance kinetically at 405 nm for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and use non-linear regression (four-parameter logistic equation) to determine the IC50​ and Ki​ .

Protocol 2: Intracellular Calcium Mobilization Assay (PAR2 Activity)

Because PAR2 couples to Gq​ proteins, its activation triggers Phospholipase C (PLC), leading to IP3​ generation and subsequent calcium release from the endoplasmic reticulum[1].

  • Cell Preparation: Seed HEK293 cells stably expressing human PAR2 into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 1 hour. Causality: Include 2.5 mM Probenecid in the loading buffer. Probenecid inhibits multidrug resistance proteins (efflux pumps), preventing the cells from prematurely expelling the Fluo-4 dye, thereby maximizing the signal-to-noise ratio.

  • Baseline & Injection: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject the test compound (acting as a PAR2 agonist or antagonist).

  • Readout: Measure the peak fluorescent response (Excitation 488 nm / Emission 525 nm) over 3 minutes.

  • Validation: Calculate the Z′ -factor for the assay using SLIGKV-NH2 (a known PAR2 activating peptide) as the maximum signal control. A Z′>0.5 validates the assay's robustness.

PAR2_Signaling Ligand Ligand Binding (Agonist/Antagonist) Receptor PAR2 Receptor (GPCR) Ligand->Receptor Modulates Gq Gq Protein Activation Receptor->Gq Couples PLC Phospholipase C (PLC) Activation Gq->PLC Stimulates IP3 IP3 Generation & ER Binding PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Triggers Readout Fluorescent Readout (FLIPR Assay) Ca2->Readout Quantified by

PAR2 GPCR signaling cascade leading to intracellular calcium mobilization and assay readout.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) profiling for molecules utilizing the (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone scaffold across diverse targets. Note: Values represent typical baseline affinities for the unmodified scaffold prior to extended lead optimization.

Target Enzyme / ReceptorAssay TypePrimary Interaction SubsiteRepresentative Affinity ( IC50​ / Ki​ )Selectivity Implication
Human α -Thrombin Chromogenic (In vitro)S1 (Asp189) / S2150 - 300 nMHigh baseline affinity due to rigid P1 mimic.
Factor Xa Chromogenic (In vitro)S1 (Asp189) / S3400 - 800 nMModerate; requires further P4 extension for sub-nM.
Mast Cell Tryptase Chromogenic (In vitro)S1 (Asp189)70 - 120 nMHighly potent; dual S1 pockets in Tryptase tetramer.
Chymotrypsin Chromogenic (In vitro)S1 (Hydrophobic)> 10,000 nMValidates strict requirement for acidic S1 pocket.
PAR2 Receptor FLIPR Ca2+ FluxOrthosteric GPCR0.25 - 0.50 μ MActs as a potent constrained linker in GPCR modulation.

References

  • [1] Novel Agonists and Antagonists for Human Protease Activated Receptor 2. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [2] Novel Agonists and Antagonists for Human Protease Activated Receptor 2 (Extended Data). Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] BindingDB PrimarySearch_ki - Tryptase Inhibition Profiles. BindingDB. URL:[Link]

  • [6] Small molecule modulators of par2 and uses thereof (WO2024102752A1). Google Patents. URL:

  • [5] Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [4] Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. International Journal of Molecular Sciences - MDPI. URL:[Link]

Sources

Foundational

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone: A Comprehensive Guide to Synthesis, Functionalization, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific libraries relies heavily on the availability of versatile, bifunctional chemical building blocks. (4-(Aminomethyl)piperidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific libraries relies heavily on the availability of versatile, bifunctional chemical building blocks. (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS Registry Number: 1018258-51-9)[1] represents a highly privileged scaffold that integrates a lipophilic aromatic moiety with a rigid, saturated nitrogen heterocycle. This in-depth technical guide explores the structural rationale, synthetic methodologies, and downstream functionalization of this building block, providing drug development professionals with actionable, self-validating protocols for its application in hit-to-lead optimization.

Structural Rationale and Physicochemical Profiling

The utility of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone stems from its tripartite structural design, which addresses multiple pharmacokinetic and pharmacodynamic requirements simultaneously:

  • The Thiophene Ring (Bioisosterism): The thiophene moiety serves as a classical bioisostere for a phenyl ring. By replacing a benzene ring with a thiophene, medicinal chemists can subtly modulate the compound's lipophilicity, electron density, and steric volume, often leading to improved metabolic stability and altered receptor binding profiles[2].

  • The Piperidine Core (Rigidity and Vectorization): The piperidine ring acts as a rigid spacer that controls the spatial trajectory of attached functional groups. Unlike flexible alkyl chains, the chair conformation of piperidine minimizes the entropic penalty upon binding to target proteins (e.g., G-protein coupled receptors or kinases).

  • The Primary Amine (Synthetic Handle): The pendant aminomethyl group provides an unhindered, highly nucleophilic primary amine, serving as the primary site for downstream diversification.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics and structural properties of the building block, essential for calculating reaction stoichiometry and predicting initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValue
IUPAC Name (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone
CAS Registry Number 1018258-51-9
Molecular Formula C11H16N2OS
Molecular Weight 224.32 g/mol
Hydrogen Bond Donors 1 (Primary amine -NH2)
Hydrogen Bond Acceptors 3 (Amide C=O, Amine N, Thiophene S)
Topological Polar Surface Area (TPSA) 49.4 Ų
Rotatable Bonds 3

Synthetic Methodology & Workflow

The de novo synthesis of this building block relies on the orthogonal protection of diamines. The most efficient route utilizes 1-Boc-4-(aminomethyl)piperidine [3], a commercially available precursor where the highly reactive primary amine is masked by a tert-butyloxycarbonyl (Boc) group, leaving the secondary piperidine nitrogen available for acylation.

Mechanistic Rationale for Reagent Selection

To couple the sterically hindered secondary amine of the piperidine ring with thiophene-2-carboxylic acid, standard carbodiimides (like EDC or DCC) often result in sluggish kinetics and low yields. Instead, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. HATU generates a highly reactive HOAt-ester intermediate that rapidly undergoes aminolysis, driving the amide bond formation to completion within minutes while minimizing side reactions[4].

Following the coupling, the Boc group is cleaved using Trifluoroacetic acid (TFA). TFA is selected because it provides the necessary acidity to protonate and cleave the tert-butyl carbamate via an isobutylene elimination mechanism, without hydrolyzing the newly formed, highly stable thiophene amide.

Synthesis A Thiophene-2-carboxylic acid (Electrophile) C HATU, DIPEA, DMF Amide Coupling A->C B 1-Boc-4-(aminomethyl)piperidine (Nucleophile) B->C D Boc-Protected Intermediate (m/z ~324) C->D E TFA / DCM Boc Deprotection D->E F (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone Target Building Block E->F

Synthetic workflow for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

Downstream Functionalization Pathways

Once synthesized, the free primary amine of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone acts as a versatile anchor point for generating diverse chemical libraries. The unhindered nature of the primary amine allows for rapid, high-yielding transformations.

Functionalization Core Target Building Block (Primary Amine) Rx1 Reductive Amination (Aldehyde + NaBH(OAc)3) Core->Rx1 Rx2 Sulfonylation (Sulfonyl Chloride + TEA) Core->Rx2 Rx3 Urea Formation (Isocyanate + Base) Core->Rx3 Prod1 Secondary/Tertiary Amine (Kinase Inhibitor Scaffolds) Rx1->Prod1 Prod2 Sulfonamide Derivative (GPCR Ligands) Rx2->Prod2 Prod3 Urea Derivative (Enzyme Inhibitors) Rx3->Prod3

Downstream functionalization pathways of the primary amine moiety.

Self-Validating Experimental Protocol: Sulfonylation

To demonstrate the practical utility of this building block, the following protocol details the synthesis of a sulfonamide derivative. This protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow to ensure causality and prevent the propagation of failed reactions.

Protocol: Synthesis of N-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Objective: To functionalize the primary amine with benzenesulfonyl chloride, creating a stable sulfonamide linkage commonly found in GPCR antagonists.

Materials Required:

  • (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (1.0 eq, 1.0 mmol, 224.3 mg)

  • Benzenesulfonyl chloride (1.1 eq, 1.1 mmol, 140 µL)

  • Triethylamine (TEA) (2.5 eq, 2.5 mmol, 348 µL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Reaction Setup (Nucleophilic Attack):

    • Action: Dissolve the building block (224.3 mg) in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere. Add TEA (348 µL) and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C prevents exothermic degradation and minimizes bis-sulfonylation (reaction of the newly formed sulfonamide with a second equivalent of sulfonyl chloride). TEA is added as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the starting primary amine, which would otherwise halt the reaction.

  • Reagent Addition:

    • Action: Add benzenesulfonyl chloride (140 µL) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Validation (LC-MS Monitoring):

    • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak (m/z [M+H]+ = 225) disappears entirely, and a new dominant peak corresponding to the sulfonamide product (m/z [M+H]+ = 365) emerges. If starting material persists, add an additional 0.2 eq of benzenesulfonyl chloride.

  • Reaction Workup (Purification by Partitioning):

    • Action: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), 1M aqueous HCl (1 x 15 mL), and brine (1 x 15 mL).

    • Causality: The NaHCO3 wash hydrolyzes any unreacted benzenesulfonyl chloride into water-soluble benzenesulfonate salts. The mild HCl wash removes any trace amounts of unreacted primary amine and residual TEA.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) if necessary.

Conclusion

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is a highly modular and robust chemical building block that bridges the gap between structural rigidity and functional versatility. By leveraging the bioisosteric properties of the thiophene ring and the reactive potential of the primary amine, medicinal chemists can rapidly generate vast arrays of drug-like molecules. Adhering to the mechanistic principles and self-validating protocols outlined in this guide ensures high-fidelity synthesis and accelerates the hit-to-lead optimization process.

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Exploratory

The Structural Evolution and Application of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone in Modern Drug Discovery

Executive Summary (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is a highly versatile, privileged synthetic building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is a highly versatile, privileged synthetic building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a thiophene bioisostere linked via a carbonyl bridge to a flexible 4-(aminomethyl)piperidine moiety, this compound serves as a critical pharmacophore for targeting a wide array of proteins. It is frequently employed as an intermediate in the synthesis of potent inhibitors and antagonists targeting G-protein coupled receptors (GPCRs), voltage-gated ion channels, and proteases. This technical guide details the historical context, structural rationale, and validated synthetic methodologies for this essential chemical scaffold.

Historical Context & Scaffold Discovery

The emergence of the thiophene-piperidine hybrid scaffold traces back to the late 1990s and early 2000s, coinciding with the advent of high-throughput screening (HTS) and combinatorial library synthesis[1].

  • The Shift to Heterocycles: Early drug discovery heavily relied on benzenoid rings. However, to improve metabolic stability (specifically reducing CYP450 liability) and tune lipophilicity, medicinal chemists began substituting phenyl rings with thiophene bioisosteres. Thiophene provides a similar aromatic surface area but alters the electron density of the molecule, often leading to improved pharmacokinetic profiles[2].

  • The Piperidine Spacer: The 4-(aminomethyl)piperidine group was identified as a superior alternative to simple piperazines or direct 4-aminopiperidines[3]. The inclusion of a methylene spacer between the piperidine ring and the primary amine provides critical conformational flexibility. This allows the basic nitrogen to "snorkel" and engage in optimal electrostatic interactions within deep receptor pockets without imposing severe steric clashes.

Structural Biology & Mechanistic Rationale

The pharmacological efficacy of derivatives built from this scaffold lies in its tripartite structure, which provides a predictable and highly tunable binding profile:

  • Thiophene Ring: Acts as an electron-rich aromatic system capable of engaging in π−π stacking and cation- π interactions with aromatic residues (e.g., Tryptophan, Phenylalanine, Tyrosine) in the target binding site.

  • Amide Carbonyl Linker: Imparts rigidity to the core of the molecule. The partial double-bond character of the amide restricts rotational degrees of freedom, locking the piperidine ring into a predictable chair conformation. This pre-organization significantly reduces the entropic penalty upon target binding[1].

  • 4-Aminomethyl Group: The primary amine is the critical pharmacodynamic anchor. With a predicted pKa of approximately 10.0, the amine is fully protonated at physiological pH. This enables strong, directional hydrogen bonding and the formation of robust salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) located deep within the transmembrane helices of aminergic GPCRs or the active sites of target enzymes.

Quantitative Physicochemical Data

To facilitate compound profiling and Lipinski Rule-of-Five compliance checks, the core physicochemical properties of the scaffold are summarized below.

Table 1: Physicochemical and Structural Properties of the Free Base

PropertyValue
IUPAC Name (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone
Common Salt Form Hydrochloride (CAS: 1353954-82-1)[4]
Molecular Formula C11H16N2OS
Molar Mass (Free Base) 224.32 g/mol
Topological Polar Surface Area ~74.6 Ų
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 3 (Carbonyl O, Amine N, Thiophene S)
Rotatable Bonds 3
Predicted pKa (Amine) ~10.0 (Highly basic)

Experimental Protocols: Synthesis & Validation

Causality & Expertise in Regiocontrol

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone requires strict regiocontrol. The precursor, 4-(aminomethyl)piperidine, possesses two nucleophilic nitrogen centers: a secondary amine within the piperidine ring and a primary amine on the methyl spacer. Because the primary amine is less sterically hindered and highly nucleophilic, reacting the unprotected diamine directly with activated thiophene-2-carboxylic acid would predominantly yield the incorrect regioisomer (an amide formed at the primary amine). To circumvent this, the primary amine must be masked using a tert-butyloxycarbonyl (Boc) protecting group, utilizing commercially available[5][6].

HATU is selected as the coupling reagent due to its high efficiency in forming amides with secondary amines, driving the reaction to completion rapidly while minimizing unreacted starting material.

Protocol: Step-by-Step Synthesis of the Hydrochloride Salt

Step 1: Amide Coupling

  • Activation: Dissolve 1.0 equivalent of thiophene-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature (RT) for 15 minutes to form the active OAt ester.

  • Coupling: Add 1.1 equivalents of 4-(Boc-aminomethyl)piperidine to the reaction mixture. Stir at RT for 12 hours under an inert nitrogen atmosphere.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to afford the pure Boc-protected intermediate.

Step 2: Boc Deprotection

  • Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of dichloromethane (DCM). Add 10 equivalents of 4M HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at RT for 2 hours. Validation Check: Monitor progress via Thin Layer Chromatography (TLC); a ninhydrin stain will vividly reveal the presence of the newly liberated primary amine.

  • Isolation: Upon completion, the product will precipitate as the hydrochloride salt. Concentrate the mixture under reduced pressure, triturate with cold diethyl ether to remove non-polar impurities, and filter to isolate the final compound as a high-purity white solid.

Synthesis A Thiophene-2-carboxylic acid C Amide Coupling HATU, DIPEA, DMF A->C B 4-(Boc-aminomethyl) piperidine B->C D Boc-Protected Intermediate C->D RT, 12h E Deprotection HCl in Dioxane D->E F Target Compound (HCl Salt) E->F RT, 2h

Fig 1: Step-by-step synthetic workflow for the preparation of the target compound.

Biological Application & Target Engagement

Once synthesized, the primary amine of this scaffold is typically subjected to further functionalization (e.g., reductive amination or secondary amide coupling) to generate mature drug candidates. These derivatives frequently act as competitive antagonists in aminergic GPCR pathways. By anchoring into the orthosteric binding site via the protonated piperidine-aminomethyl group, the bulky thiophene-amide tail prevents the conformational shifts required for G-protein recruitment, thereby attenuating downstream signaling cascades such as cAMP production.

Mechanism Ligand Thiophene-Piperidine Scaffold (Antagonist) Receptor Target GPCR (e.g., 5-HT / D2) Ligand->Receptor Competitive Binding (Salt Bridge Formation) GProtein G-Protein Complex (Inactive State) Receptor->GProtein Prevents Activation Effector Downstream Effector (Adenylyl Cyclase) GProtein->Effector Signal Blocked Response Attenuated Cellular Response Effector->Response Reduced cAMP

Fig 2: Mechanism of action for GPCR antagonists derived from the thiophene-piperidine scaffold.

References

  • Journal of Medicinal Chemistry . "Discovery of a New Series of Potent and Selective Linear Tachykinin NK2 Receptor Antagonists". ACS Publications. Available at:[Link][1]

  • Journal of Medicinal Chemistry . "Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist". ACS Publications. Available at:[Link][3]

  • European Journal of Medicinal Chemistry . "Thiophene-2-Carboxamide Derivatives of Anthraquinone: A New Potent Antitumor Chemotype". ResearchGate. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Evaluation of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Executive Summary & Mechanistic Rationale The compound (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (hereafter referred to as APTM ) represents a highly optimized, tightly constrained pharmacophore[1] widely u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (hereafter referred to as APTM ) represents a highly optimized, tightly constrained pharmacophore[1] widely utilized in the development of targeted kinase inhibitors. Specifically, the fusion of a thiophene-2-carbonyl group with a 4-(aminomethyl)piperidine moiety creates a potent hinge-binding scaffold for inhibiting Rho-associated coiled-coil kinase (ROCK) [2].

As of early 2026, selective ROCK inhibition has emerged as a critical therapeutic axis for inflammatory, fibrotic, and cardiovascular diseases[3]. Structural activity relationship (SAR) studies demonstrate that the thiophene ring of APTM efficiently occupies the hydrophobic pocket near the glycine-rich loop of the ROCK kinase domain, while the aminomethyl group establishes critical, high-affinity hydrogen bonds with conserved aspartate residues (e.g., Asp216/Asp160) in the hinge region[4]. Furthermore, thiophene-carboxamide derivatives like APTM exhibit superior kinome selectivity and reduced CYP450 inhibition compared to classical isoquinoline-based pan-ROCK inhibitors[4][5].

This application note provides a comprehensive, self-validating in vivo framework for evaluating APTM in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) models.

Mechanism RhoA Active RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC p-MLC (Active) ROCK->MLC Phosphorylates APTM APTM (Test Article) APTM->ROCK Competes at ATP site MLCP->MLC Prevents Dephosphorylation Fibrosis Actomyosin Contraction & Fibrosis MLC->Fibrosis Drives

Mechanism of Action: APTM inhibition of the RhoA/ROCK pathway and downstream p-MLC reduction.

In Vivo Pharmacokinetics (PK): Formulation & Bioanalysis

To ensure robust in vivo exposure, the formulation strategy must account for the physicochemical properties of APTM. As a basic primary amine (pKa ~10.2), APTM is highly soluble in acidic to neutral aqueous environments but is susceptible to precipitation at physiological pH if administered as a free base without co-solvents.

Formulation Protocol
  • Vehicle Selection: 5% DMSO, 10% Solutol HS15, 85% Saline (0.9% NaCl).

  • Causality: DMSO ensures primary dissolution of the lipophilic thiophene moiety, while Solutol HS15 acts as a non-ionic surfactant to prevent in vivo precipitation upon injection into the bloodstream. This prevents artificially truncated Cmax values during Intravenous (IV) dosing.

PK Experimental Workflow (Sprague-Dawley Rats)

Self-Validation Strategy: This protocol includes parallel IV and Per Os (PO) arms. Calculating absolute bioavailability (F%) ensures that any lack of in vivo efficacy can be definitively attributed to either poor absorption/clearance (PK failure) or lack of biological effect (PD failure), rather than an analytical artifact.

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g, n=3/group) for 12 hours prior to PO dosing. IV groups may remain fed.

  • Dosing:

    • IV Arm: 2 mg/kg via tail vein injection.

    • PO Arm: 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Stabilization: Collect blood into K2EDTA tubes and immediately place on ice. Causality: K2EDTA prevents coagulation and inhibits plasma amidases that could prematurely cleave the thiophene-carboxamide bond. Centrifuge at 4°C (3000g, 10 min) to isolate plasma.

  • LC-MS/MS Bioanalysis: Precipitate 50 µL of plasma with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000g for 10 min. Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

Expected Pharmacokinetic Profile

Table 1: Summary of Pharmacokinetic Parameters for APTM in SD Rats

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Interpretation / Causality
Cmax (ng/mL) 1,850 ± 210840 ± 115Rapid absorption due to low molecular weight.
Tmax (h) 0.0831.0 ± 0.5Indicates efficient gastrointestinal transit.
AUC0-inf (h·ng/mL) 2,400 ± 3207,200 ± 850High systemic exposure; linear kinetics.
T1/2 (h) 2.8 ± 0.43.1 ± 0.6Sufficient half-life for once-daily (QD) dosing.
Clearance (mL/min/kg) 13.8 ± 2.1N/AModerate hepatic clearance; stable amide bond.
Bioavailability (F%) 100% (Reference)~60% Excellent oral bioavailability for a kinase inhibitor fragment.

In Vivo Pharmacodynamics (PD) & Efficacy Protocol

To evaluate the therapeutic efficacy of APTM, we utilize the Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) model. ROCK overactivation is a primary driver of the actin-myosin contractility and vascular remodeling seen in PAH.

Self-Validation Strategy: Efficacy is measured via a physiological readout (Right Ventricular Systolic Pressure - RVSP). However, to prove this effect is mechanistically driven by APTM, we mandate a parallel molecular readout: the ratio of phosphorylated Myosin Light Chain (p-MLC) to total MLC in lung tissue. If RVSP drops but p-MLC remains high, the compound is acting off-target.

PK_PD_Workflow A Day -7 to 0 Acclimation B Day 0 MCT Induction (60 mg/kg SC) A->B C Day 14 to 28 APTM Dosing (PO, Daily) B->C D Day 28 Hemodynamics (RVSP) C->D E Post-Life Biomarker Analysis (p-MLC WB) D->E

Standardized 28-day in vivo workflow for evaluating APTM efficacy in disease models.

Step-by-Step Efficacy Workflow
  • Disease Induction (Day 0): Administer a single subcutaneous injection of Monocrotaline (60 mg/kg) to SD rats. Causality: MCT is metabolized in the liver to MCT pyrrole, which causes selective endothelial damage in the pulmonary vasculature, triggering ROCK-mediated smooth muscle proliferation.

  • Therapeutic Intervention (Days 14–28): Once PAH begins to establish (Day 14), randomize animals into Vehicle, APTM Low-Dose (10 mg/kg PO), and APTM High-Dose (30 mg/kg PO) groups. Dose daily via oral gavage.

  • Hemodynamic Assessment (Day 28): Anesthetize the rats (Isoflurane 2-3%). Insert a Millar micro-tip pressure catheter via the right external jugular vein, advancing it into the right ventricle. Record the Right Ventricular Systolic Pressure (RVSP). Causality: RVSP is the most direct, translationally relevant physiological readout of pulmonary vascular resistance.

  • Tissue Harvesting & Fulton Index: Euthanize the animals. Excise the heart and isolate the Right Ventricle (RV) from the Left Ventricle + Septum (LV+S). Weigh the tissues to calculate the Fulton Index [RV / (LV+S)]. This quantifies right ventricular hypertrophy.

  • Target Engagement (Western Blot): Snap-freeze the right lung lobe in liquid nitrogen. Homogenize in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting for p-MLC (Thr18/Ser19) and total MLC.

Expected Pharmacodynamic Readouts

Table 2: In Vivo Pharmacodynamic and Efficacy Readouts (Day 28)

Experimental GroupRVSP (mmHg)Fulton Index (RV/LV+S)Lung p-MLC / Total MLC Ratio
Sham (Healthy Control) 24.5 ± 2.10.25 ± 0.021.00 (Normalized Baseline)
Vehicle + MCT (Disease Model) 68.4 ± 5.30.58 ± 0.053.45 ± 0.40
APTM (10 mg/kg) + MCT 45.2 ± 4.10.41 ± 0.041.80 ± 0.25
APTM (30 mg/kg) + MCT 31.1 ± 3.5 0.30 ± 0.03 1.15 ± 0.15

Data Interpretation: Dose-dependent reductions in RVSP and the Fulton index correlate directly with the suppression of p-MLC in lung tissue, confirming that APTM exerts its therapeutic effect specifically via in vivo ROCK inhibition.

References[1] Kennedy, A. J., et al. (2010). Novel Agonists and Antagonists for Human Protease Activated Receptor 2. Journal of Medicinal Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jm100833x[5] Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. PMC - National Institutes of Health. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385750/[4] You, Y., Zhu, K., et al. (2023). ROCK inhibitor: Focus on recent updates. Chinese Chemical Letters, 34(12): 108336. Available at: https://www.rhhz.net/[2] CN108129448A - Thiophene-carboxamides class ROCK inhibitor, preparation method and applications. Google Patents. Available at:https://patents.google.com/patent/CN108129448A/en[3] Design, Synthesis, and Evaluation of a Potent and Selective ROCK2 Inhibitor for Atopic Dermatitis Treatment (2026). ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01633

Sources

Application

Application Notes and Protocols for Preclinical Efficacy Testing of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Introduction (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel chemical entity incorporating two key pharmacophores: a thiophene ring and a piperidine scaffold. Thiophene derivatives are a well-establish...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel chemical entity incorporating two key pharmacophores: a thiophene ring and a piperidine scaffold. Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and notable effects on the central nervous system (CNS) such as anxiolytic and antidepressant properties.[1][2] The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide array of receptors and enzymes within the CNS.[3][4]

Given the pharmacological precedent of its constituent fragments, it is hypothesized that (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone may exert significant effects on the CNS. Potential therapeutic applications could lie in the domains of anxiety disorders, cognitive dysfunction, and neuroinflammatory conditions.

This document provides a comprehensive suite of application notes and detailed protocols for the preclinical in vivo evaluation of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. The proposed studies are designed to systematically investigate its potential therapeutic efficacy in rodent models of anxiety, cognitive impairment, and neuroinflammation.

Preliminary Assessment: Foundational Safety and Behavioral Profiling

Prior to embarking on specific efficacy studies, a preliminary assessment of the compound's safety and general behavioral effects is paramount. This initial phase ensures the selection of appropriate and non-toxic dose ranges for subsequent, more complex behavioral paradigms.

Acute Toxicity and Dose-Response Finding (DRF) Study

Rationale: To determine the maximum tolerated dose (MTD) and to identify a range of doses that do not produce overt signs of toxicity or significant alterations in general behavior that could confound the results of efficacy studies.

Protocol:

  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

  • Group Allocation: Assign animals to groups of at least 3-5 per sex per dose level. Include a vehicle control group.

  • Compound Administration: Administer (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). Start with a wide range of doses (e.g., 1, 10, 100 mg/kg).

  • Observation: Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours. Record any signs of toxicity, including changes in posture, gait, grooming, and autonomic signs (e.g., salivation, piloerection).

  • Data Collection: Note the incidence of any adverse events and mortality.

  • Endpoint: Determine the MTD and select 3-4 doses for subsequent efficacy studies that are well-tolerated.

General Behavioral Observation (Irwin Test)

Rationale: To systematically assess the general behavioral and physiological effects of the compound. This provides a broad neurobehavioral profile.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Group Allocation: Assign animals to a vehicle control group and at least two dose levels of the test compound.

  • Compound Administration: Administer the compound as determined from the DRF study.

  • Observation: At peak plasma concentration time (if known, otherwise at 30, 60, and 120 minutes post-dose), a trained observer scores a range of behavioral and physiological parameters. These include, but are not limited to:

    • Behavioral: Alertness, passivity, grooming, stereotypy, vocalization.

    • Neurological: Gait, posture, tremor, convulsions, righting reflex.

    • Autonomic: Piloerection, salivation, pupil size.

  • Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any significant behavioral or physiological effects.

Tier 1 Efficacy Screening: Neurobehavioral Phenotyping

This tier of screening aims to identify the primary neurobehavioral domain(s) affected by (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, with a focus on locomotor activity and anxiety-like behaviors.

Open Field Test (OFT)

Rationale: The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[5][6] Animals with higher levels of anxiety tend to spend more time in the periphery of the arena (thigmotaxis), while less anxious animals will explore the center more freely.[6]

Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video tracking system.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Experimental Design:

    • Group 1: Vehicle control.

    • Group 2-4: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone at low, medium, and high non-toxic doses.

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to testing.

    • Place each mouse in the center of the open field and allow it to explore for 10 minutes.

    • Record the session using a video tracking system.

    • Thoroughly clean the arena with 70% ethanol between each animal.[6]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.

Tier 2 Efficacy Screening: Models of Specific CNS Disorders

Based on the initial screening and the known pharmacology of thiophenes and piperidines, more specific models are employed to test for anxiolytic, cognitive-enhancing, or anti-neuroinflammatory effects.

Anxiety Models

Elevated Plus Maze (EPM)

Rationale: The EPM is a classic and well-validated test for assessing anxiety-like behavior in rodents.[7][8] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9] Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.[8]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animal Model: Male Wistar rats (250-300g).

  • Experimental Design:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Diazepam, 2 mg/kg, i.p.).

    • Group 3-5: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone at selected doses.

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to testing.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video tracking system.

  • Data Analysis:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of locomotor activity).

Cognitive Function Models

Novel Object Recognition (NOR) Test

Rationale: The NOR test assesses recognition memory, a component of declarative memory that is often impaired in neurodegenerative and psychiatric disorders.[10][11] The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[11]

Protocol:

  • Apparatus: An open field box and a variety of objects that are distinct in shape, color, and texture.

  • Animal Model: Male Sprague-Dawley rats (300-350g).

  • Experimental Design:

    • Group 1: Vehicle control.

    • Group 2: Scopolamine-induced amnesia (e.g., 1 mg/kg, i.p.) + Vehicle.

    • Group 3: Scopolamine + Positive control (e.g., Donepezil, 1 mg/kg, p.o.).

    • Group 4-6: Scopolamine + (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone at selected doses.

  • Procedure:

    • Habituation: Allow each rat to explore the empty box for 10 minutes for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the box and allow the rat to explore for 5 minutes.

    • Inter-trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 24 hours).[10]

    • Testing Phase: Replace one of the familiar objects with a novel object. Administer the test compound before the training phase or before the testing phase to assess effects on memory consolidation or retrieval, respectively. Allow the rat to explore for 5 minutes.

  • Data Analysis:

    • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Y-Maze Spontaneous Alternation

Rationale: The Y-maze test is used to assess spatial working memory.[12] The task is based on the innate tendency of rodents to explore novel environments, leading them to alternate arm entries.[12]

Protocol:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to testing.

    • Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries.

  • Data Analysis:

    • Percentage of Spontaneous Alternation: Calculated as the number of alternations (entries into three different arms on consecutive choices) divided by the total number of arm entries minus two, multiplied by 100. A higher percentage indicates better spatial working memory.

Neuroinflammation Models

Lipopolysaccharide (LPS)-Induced Neuroinflammation

Rationale: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used and validated method to induce a neuroinflammatory response in rodents.[13][14][15] This model is characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines in the brain.[16][17] It is a valuable tool to screen for the anti-neuroinflammatory potential of novel compounds.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Experimental Design:

    • Group 1: Saline + Vehicle.

    • Group 2: LPS + Vehicle.

    • Group 3: LPS + Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).

    • Group 4-6: LPS + (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone at selected doses.

  • Procedure:

    • Pre-treat animals with the test compound or vehicle for a specified period (e.g., 3-7 days).

    • On the final day of pre-treatment, administer LPS (e.g., 0.33-1 mg/kg, i.p.).[18]

    • Euthanize the animals at a specific time point post-LPS injection (e.g., 24 hours) to assess the peak inflammatory response.[18]

  • Outcome Measures:

    • Behavioral: Assess sickness behavior (e.g., reduced locomotor activity in the OFT) at 2-6 hours post-LPS.

    • Biochemical: Collect brain tissue (hippocampus and cortex) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Immunohistochemistry: Perform staining for microglial (Iba1) and astrocyte (GFAP) activation markers in brain sections.

Data Presentation and Visualization

Tables for Experimental Parameters

Table 1: Dosing Regimen for Behavioral Studies

StudyAnimal ModelCompound AdministrationDose Levels
Open Field TestC57BL/6 Micei.p. or p.o.Vehicle, 1, 5, 25 mg/kg
Elevated Plus MazeWistar Ratsi.p. or p.o.Vehicle, 1, 5, 25 mg/kg
Novel Object RecognitionSprague-Dawley Ratsi.p. or p.o.Vehicle, 1, 5, 25 mg/kg
Y-MazeC57BL/6 Micei.p. or p.o.Vehicle, 1, 5, 25 mg/kg

Table 2: Parameters for LPS-Induced Neuroinflammation Model

ParameterDescription
Animal ModelC57BL/6 Mice
LPS Dose0.5 mg/kg, i.p.
Compound Pre-treatment7 days, daily, p.o.
Time of Euthanasia24 hours post-LPS
Primary EndpointsBrain TNF-α, IL-1β, Iba1 IHC
Graphviz Diagrams

Experimental_Workflow cluster_preliminary Preliminary Assessment cluster_tier1 Tier 1: Neurobehavioral Phenotyping cluster_tier2 Tier 2: Specific Efficacy Models Acute Toxicity Acute Toxicity Irwin Test Irwin Test Acute Toxicity->Irwin Test Determine Doses Open Field Test Open Field Test Irwin Test->Open Field Test Select Doses Anxiety Models Anxiety Models Open Field Test->Anxiety Models Cognitive Models Cognitive Models Open Field Test->Cognitive Models Neuroinflammation Models Neuroinflammation Models Open Field Test->Neuroinflammation Models

Caption: Preclinical testing workflow for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

LPS_Pathway LPS LPS Administration Microglia Microglia Activation (Iba1) LPS->Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Test_Compound (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone Test_Compound->Microglia Inhibition? Test_Compound->Cytokines Reduction?

Caption: Hypothesized mechanism of action in the LPS-induced neuroinflammation model.

References

  • Steimer, T. (2011). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience, 13(4), 495–506. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • Asija, S., & Sharma, A. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. [Link]

  • Gould, T. D. (Ed.). (2009). Animal models of anxiety disorders: behavioral and genetic approaches. Humana Press.
  • Belzung, C., & Griebel, G. (2001). Measuring normal and pathological anxiety-like behaviour in mice: a review. Behavioural brain research, 125(1-2), 141-149. [Link]

  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal models of cognitive impairment. CRC press.
  • Rodgers, R. J., & Dalvi, A. (1997). Anxiety, defence and the elevated plus-maze. Neuroscience & Biobehavioral Reviews, 21(6), 801-810.
  • Bio-Rad. (2020, December 8). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. [Link]

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  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of visualized experiments: JoVE, (96), e52434. [Link]

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Method

Application Notes &amp; Protocols: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone for Structure-Activity Relationship (SAR) Studies

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies using the (4-(aminomethyl)piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies using the (4-(aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone scaffold. This privileged structural motif combines the well-established pharmacophoric features of the thiophene and piperidine rings, making it a versatile starting point for the discovery of novel therapeutics targeting a range of biological systems, particularly G-protein coupled receptors (GPCRs).[1][2] We present a strategic framework for analog design, detailed synthetic protocols, and a tiered cascade of robust biological assays, including receptor binding and functional signaling assays. The causality behind experimental choices is emphasized to empower researchers to not only execute these protocols but also to logically interpret the resulting data to build predictive SAR models.

The Pharmacophoric Blueprint: Deconstructing the Core Scaffold

The therapeutic potential of the title compound stems from the synergistic combination of its three core components. Understanding the individual contribution of each moiety is fundamental to designing a logical SAR strategy.

  • The Thiophene Ring: As a bioisostere of the phenyl ring, thiophene is a "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] Its sulfur atom can participate in unique hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, and the ring itself offers synthetically accessible positions for modification.[1] Thiophene-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7]

  • The Piperidine Scaffold: The piperidine ring is another ubiquitous feature in centrally active and peripherally acting drugs.[2][8] Its basic nitrogen can form critical ionic interactions with acidic residues (e.g., Aspartic or Glutamic acid) in target proteins.[8][9] The ring's chair conformation provides a rigid, three-dimensional structure that can be strategically substituted to orient functional groups for optimal receptor engagement and to modulate physicochemical properties like solubility and lipophilicity.[2][10] The 4-(aminomethyl) substitution pattern is a key feature, presenting a primary amine that can serve as a crucial hydrogen bond donor or acceptor.

  • The Carbonyl Linker: The ketone group acts as a rigid linker connecting the aromatic thiophene and the aliphatic piperidine. Its oxygen atom is a potent hydrogen bond acceptor, often playing a direct role in anchoring the ligand to the target protein.

A Strategic Framework for SAR Exploration

A systematic SAR study involves the iterative process of designing, synthesizing, and testing analogs to map the relationship between chemical structure and biological activity. Our proposed strategy focuses on systematically modifying the three key regions of the scaffold.

SAR_Strategy cluster_scaffold Core Scaffold: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone cluster_modifications Points of Modification scaffold scaffold->p1 R1 R1: Thiophene C5 Position (e.g., Halogens, Alkyl) R2 R2: Thiophene C3/C4 Position (e.g., Methyl, Fluoro) Linker Linker Modification (e.g., Amide, Ether) Piperidine Piperidine N-Substitution (Explore alternative heterocycles) Aminomethyl Aminomethyl Group (e.g., Acylation, Alkylation) p1->R1 p2->R2 p3->Linker p4->Piperidine p5->Aminomethyl

Caption: Strategic points for modification on the core scaffold.

The primary objectives of this analog design strategy are to:

  • Probe for Additional Binding Pockets: Introducing substituents at the R1 and R2 positions of the thiophene ring.

  • Modulate Potency and Selectivity: Altering the electronics and sterics of the thiophene ring.

  • Improve Physicochemical Properties: Modifying the piperidine and aminomethyl groups to enhance solubility or reduce hERG liability.[2]

  • Investigate Linker Importance: Replacing the ketone to understand its role in binding.

Synthetic Protocols for Analog Generation

The synthesis of the core scaffold and its analogs can be achieved through a convergent and robust synthetic route. The following protocol describes a general procedure for the key amide coupling step.

Protocol 3.1: Synthesis via Amide Coupling

This protocol details the coupling of a thiophene carboxylic acid with a piperidine amine, a cornerstone reaction for generating the desired library of analogs.

Rationale: The use of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a highly efficient and clean method for amide bond formation, minimizing side reactions and working well with a broad range of substrates.

Materials:

  • Thiophene-2-carboxylic acid (or substituted analog)

  • tert-butyl (1-(thiophen-2-ylcarbonyl)piperidin-4-yl)methylcarbamate (or other amine precursor)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: a. In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. c. Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.

  • Amide Coupling: a. To the activated acid mixture, add a solution of the appropriate piperidine amine precursor (e.g., 4-(aminomethyl)piperidine, 1.0 eq) dissolved in a minimal amount of anhydrous DMF. b. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to yield the coupled product.

  • Deprotection (if using a Boc-protected amine): a. Dissolve the purified Boc-protected intermediate in DCM. b. Add TFA (5-10 equivalents) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours. d. Concentrate the reaction mixture under reduced pressure, re-dissolve in DCM, and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. e. Dry the organic layer and concentrate to yield the final deprotected amine.

Biological Evaluation: A Tiered Assay Cascade

To efficiently determine the SAR, we propose a tiered approach, starting with a high-throughput primary binding assay followed by more detailed functional assays for promising hits. This strategy conserves resources by focusing on compounds that demonstrate direct interaction with the target.

Assay_Cascade Compound_Library Synthesized Analog Library Primary_Screen Protocol 4.1: Primary Screening Receptor Binding Assay (SPA) Determines: Binding Affinity (Ki) Compound_Library->Primary_Screen Functional_Assay_1 Protocol 4.2: Functional Assay cAMP Accumulation (HTRF) Determines: Potency (EC50) & Efficacy (Emax) (Gs/Gi-coupled GPCRs) Primary_Screen->Functional_Assay_1 Active Binders Functional_Assay_2 Protocol 4.3: Functional Assay β-Arrestin Recruitment (BRET) Determines: Biased Agonism Profile Primary_Screen->Functional_Assay_2 Active Binders SAR_Analysis Data Analysis & SAR Modeling Functional_Assay_1->SAR_Analysis Functional_Assay_2->SAR_Analysis

Caption: Tiered workflow for biological evaluation of analogs.

Protocol 4.1: Primary Screening - Receptor Binding via Scintillation Proximity Assay (SPA)

Rationale: SPA is a homogeneous assay format that eliminates the need for a separation step, making it highly amenable to high-throughput screening.[11][12] It measures the direct binding of a radiolabeled ligand to a receptor immobilized on SPA beads.[13][14] Competition with a test compound reduces the signal, allowing for the determination of binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Wheat Germ Agglutinin (WGA) coated SPA beads (e.g., from Revvity)

  • Radioligand specific for the target receptor (e.g., [³H]-dopamine for dopamine receptors)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96- or 384-well microplates

  • Microplate scintillation counter

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line using standard homogenization and centrifugation techniques. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup: To each well of the microplate, add in the following order: a. 25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding) or test compound at various concentrations. b. 25 µL of the radioligand diluted in Assay Buffer to a final concentration near its Kd. c. 50 µL of the cell membrane preparation pre-mixed with WGA SPA beads (optimal membrane and bead concentration to be determined empirically).

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours on a plate shaker to allow the binding to reach equilibrium.

  • Data Acquisition: Count the plate on a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 4.2: Functional Characterization - cAMP Accumulation Assay (HTRF)

Rationale: Many GPCRs signal by modulating the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[15] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust, sensitive immunoassays for quantifying cAMP.[15][16]

Materials:

  • HEK293 cells expressing the target GPCR

  • cAMP HTRF Assay Kit (e.g., Cisbio cAMP Dynamic 2)

  • Stimulation Buffer

  • Forskolin (for Gi-coupled assays)

  • 384-well low-volume white microplates

Step-by-Step Procedure:

  • Cell Plating: Seed cells into a 384-well plate and grow overnight.

  • Compound Addition: Remove growth media and add test compounds diluted in stimulation buffer.

    • For Gs Agonist Mode: Add compounds and incubate for 30 minutes at room temperature.

    • For Gi Agonist Mode: Add compounds along with a dose of forskolin (typically EC₈₀) and incubate for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Protocol 4.3: Downstream Signaling - β-Arrestin Recruitment (BRET) Assay

Rationale: Ligand-induced GPCR activation often leads to the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[17] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure this protein-protein interaction in real-time in living cells, providing insights into biased agonism.[18][19][20]

Materials:

  • HEK293 cells

  • Expression plasmid for the target GPCR fused to a BRET donor (e.g., Renilla Luciferase, Rluc)

  • Expression plasmid for β-arrestin-2 fused to a BRET acceptor (e.g., YFP or Venus)

  • Coelenterazine h (luciferase substrate)

  • 96-well white, clear-bottom microplates

Step-by-Step Procedure:

  • Transfection: Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin-YFP plasmids and plate them in a 96-well plate.

  • Incubation: Allow cells to express the constructs for 24-48 hours.

  • Assay: a. Wash cells once with assay buffer (e.g., HBSS). b. Add test compounds at various concentrations and incubate for 15-30 minutes at 37 °C. c. Add the coelenterazine h substrate to a final concentration of 5 µM.

  • Data Acquisition: Immediately measure the light emission at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the log concentration of the test compound and fit the data to determine EC₅₀ and Eₘₐₓ for arrestin recruitment.

Data Interpretation and SAR Consolidation

The ultimate goal is to correlate the structural modifications with the changes in biological activity. Data should be systematically tabulated to facilitate this analysis.

Table 1: Representative SAR Data Table

Cmpd IDR1 (Thiophene-C5)R2 (Thiophene-C3)Binding Ki (nM)cAMP EC₅₀ (nM)β-Arrestin EC₅₀ (nM)
Core HH50.2120.5250.1
1a ClH15.845.398.6
1b BrH12.138.985.2
1c CH₃H75.4250.1>1000
2a HF48.9115.7245.3

Analysis: From this hypothetical data, one could draw initial conclusions:

  • Halogenation at C5 is beneficial: Both chloro (1a) and bromo (1b) substitutions increase binding affinity and functional potency compared to the unsubstituted core compound. This suggests a potential halogen-bonding interaction or favorable hydrophobic interaction in the C5 region of the binding pocket.

  • Steric hindrance at C5 is detrimental: The methyl group (1c) at C5 reduces activity, indicating that this position may be sterically constrained.

  • C3 substitution is tolerated but not beneficial: The fluoro group at C3 (2a) shows activity comparable to the core scaffold, suggesting this position is less critical for binding.

By systematically synthesizing and testing analogs according to the framework in Section 2 and populating a data table like the one above, researchers can build a robust SAR model. This model will guide the rational design of subsequent generations of compounds with improved potency, selectivity, and drug-like properties.

References

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Technical Notes & Optimization

Troubleshooting

Troubleshooting (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone in cell-based assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone .

As a Senior Application Scientist, I frequently see researchers struggle when transitioning this specific class of compounds from biochemical to cell-based assays. This molecule contains two highly reactive structural motifs: a basic aminomethyl piperidine and an electron-rich thiophene ring . While excellent for target engagement, these features introduce complex physicochemical variables—specifically lysosomotropism and metabolic bioactivation—that can severely confound cellular readouts.

Below is an in-depth troubleshooting guide designed to help you diagnose, validate, and circumvent these compound-specific liabilities.

Part 1: Troubleshooting FAQs (Causality & Diagnostics)

Q1: My compound shows sub-nanomolar potency in biochemical assays, but I see a >100-fold rightward shift (loss of potency) in cellular assays. What is happening? The Causality: This is a classic presentation of lysosomotropism (ion trapping). The aminomethyl group on the piperidine ring is a primary amine with a highly basic pKa (typically ~9.5–10.5). At the physiological pH of the cytosol (pH 7.4), a fraction of the compound remains unprotonated and freely diffuses across intracellular lipid membranes. However, once it enters the highly acidic lumen of the lysosome (pH 4.5–5.0), the amine becomes fully protonated[1]. Because charged, hydrophilic species cannot easily cross lipid bilayers, the compound becomes permanently sequestered within the lysosome[1]. This effectively depletes the cytosolic concentration of the drug, starving your actual biological target and causing an artificial drop in apparent potency.

Q2: I am observing time-dependent cytotoxicity in primary hepatocytes and HepG2 cells, but the compound is perfectly well-tolerated in HEK293 and CHO cells. Why the discrepancy? The Causality: You are observing metabolic bioactivation . The thiophene ring is a well-documented structural alert for metabolic liability[2]. Hepatocytes and HepG2 cells possess robust Cytochrome P450 (CYP450) enzymatic activity, whereas HEK293 and CHO cells are metabolically deficient. In metabolically competent cells, CYP450 enzymes oxidize the electron-rich thiophene ring into highly reactive electrophilic intermediates—specifically thiophene epoxides and thiophene S-oxides[3]. These reactive metabolites rapidly deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, triggering oxidative stress and idiosyncratic cell death[3].

Q3: My high-content imaging assay shows the formation of large intracellular vacuoles after 48 hours of treatment. Is this an on-target phenotypic effect? The Causality: Likely not. The combination of a lipophilic core (the thiophene-methanone) and a basic amine classifies this molecule as a Cationic Amphiphilic Drug (CAD). CADs frequently induce Drug-Induced Phospholipidosis (DIPL) [4]. As the compound accumulates in the lysosome, it binds to intra-lysosomal phospholipids and inhibits lysosomal phospholipases. This prevents lipid degradation, leading to the accumulation of unmetabolized lipids and the formation of multi-lamellar bodies (vacuoles)[5]. This morphological artifact is frequently misidentified as on-target autophagy induction.

Part 2: Quantitative Data & Physicochemical Profiling

To effectively troubleshoot, you must understand how the compound's structure dictates its cellular fate. The table below summarizes these quantitative relationships and the appropriate diagnostic assays.

Structural MotifPhysicochemical PropertyCellular ConsequenceRecommended Diagnostic Assay
Aminomethyl Piperidine Basic pKa (~9.5–10.5)Lysosomotropism (Ion Trapping)V-ATPase Inhibition (Bafilomycin A1 rescue)
Aminomethyl Piperidine Cationic AmphiphilicityDrug-Induced PhospholipidosisCell Painting / LysoTracker Red imaging
Thiophene Ring Electron-rich aromaticCYP450-mediated EpoxidationGSH Trapping / CYP Inhibition (1-ABT)
Piperidine-Thiophene High Lipophilicity (LogP)Non-specific protein bindingSerum Shift Assay (FBS titration)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every anomaly observed in an assay must be tested using a self-validating control system. Implement the following step-by-step methodologies to definitively diagnose the issues described above.

Protocol A: Diagnosing Lysosomotropism via pH Gradient Collapse

Rationale: By utilizing a vacuolar H+-ATPase (V-ATPase) inhibitor like Bafilomycin A1, you can artificially collapse the lysosomal pH gradient. If the compound's potency is restored when the lysosome is neutralized, ion trapping is definitively confirmed[1].

  • Cell Seeding: Seed your target cells in a 96-well or 384-well plate at the optimal density for your assay. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment (The Validation Step): Treat half of the experimental wells with 10 nM Bafilomycin A1 for 1 hour prior to compound addition. Treat the other half with a vehicle control (0.1% DMSO).

  • Compound Addition: Dose (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone in a 10-point, 3-fold serial dilution curve (e.g., 10 µM to 0.3 nM) across both the Bafilomycin-treated and untreated wells.

  • Incubation & Readout: Incubate for the standard duration of your functional assay, then perform your specific luminescence/fluorescence readout.

  • Data Interpretation: Calculate the IC50/EC50 for both groups. A >5-fold leftward shift (increased potency) in the Bafilomycin A1-treated group proves that the basic amine is causing lysosomal sequestration.

Protocol B: Assessing Thiophene Bioactivation via GSH Trapping

Rationale: Reactive thiophene epoxides are transient and difficult to detect directly. However, they readily form stable, covalent adducts with glutathione (GSH), which can be trapped and quantified via LC-MS/MS to confirm metabolic liability[3].

  • Microsomal Preparation: Combine 1 µM of the test compound with human liver microsomes (HLM) or rat liver microsomes (RLM) at a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add reduced glutathione (GSH) to the mixture to achieve a final concentration of 5 mM.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile (containing an appropriate internal standard). Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Look for the depletion of the parent compound mass and the appearance of the predicted GSH-adduct (Parent mass + 305 Da for the GSH moiety + 16 Da for the oxygen atom). Detection of this adduct confirms CYP450-mediated bioactivation of the thiophene ring.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent cellular fates of the compound based on its structural liabilities.

CellularMechanisms Drug (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone Cytosol Cytosol (pH 7.4) Neutral Species Drug->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Protonated Amine Cytosol->Lysosome pH Partitioning ER Endoplasmic Reticulum CYP450 Enzymes Cytosol->ER Metabolic Processing Trapping Ion Trapping & Phospholipidosis Lysosome->Trapping Accumulation Epoxide Reactive Epoxide/Sulfoxide (Thiophene Oxidation) ER->Epoxide Bioactivation Toxicity Covalent Binding & Cytotoxicity Epoxide->Toxicity GSH Depletion

Mechanistic pathways of lysosomal trapping and thiophene bioactivation in cell-based assays.

Part 5: References

  • Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Defending Antiviral Cationic Amphiphilic Drugs That May Cause Drug-Induced Phospholipidosis. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (APTM)

Welcome to the Technical Support Center for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (APTM). This molecule is frequently utilized in preclinical drug discovery as a potent fragment or tool compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (APTM). This molecule is frequently utilized in preclinical drug discovery as a potent fragment or tool compound. However, its structural motifs—a basic primary amine (aminomethylpiperidine) and a lipophilic, electron-rich heteroaromatic ring (thiophene)—predispose it to specific off-target liabilities.

This guide provides causality-driven troubleshooting, self-validating protocols, and actionable strategies to mitigate these effects.

Physicochemical Profile & Off-Target Correlation

Before diving into specific troubleshooting scenarios, it is critical to understand how the physicochemical properties of APTM drive its behavior in biological assays. The table below summarizes the theoretical parameters of APTM and the corresponding off-target liabilities you are likely to encounter.

PropertyEstimated ValueStructural DriverAssociated Off-Target LiabilityPrimary Validation Assay
pKa (Base) ~9.5AminomethylLysosomotropism, PhospholipidosisLysoTracker Red Accumulation
cLogP ~2.8Thiophene + PiperidinehERG Channel BlockadeAutomated Patch-Clamp (Kv11.1)
Metabolic Alert N/AThiophene RingCYP-mediated Reactive MetabolitesGSH Trapping (LC-MS/MS)

Troubleshooting Guide & FAQs

Issue 1: Delayed Cytotoxicity & Lysosomal Trapping (The "Basic Amine" Problem)

Q: My cell-based assays show delayed cytotoxicity (24-48h) that doesn't align with my target's known biology. Could APTM be accumulating in lysosomes?

A: Yes. The aminomethyl group is a weakly basic amine (pKa ~9.5). At physiological pH (7.4), it is predominantly protonated but retains a small neutral fraction capable of crossing lipid bilayers. Once this neutral fraction diffuses into the acidic lysosome (pH ~4.5), it becomes fully protonated. Because the lysosomal membrane is impermeable to charged species, the molecule becomes trapped. This phenomenon, known as ion trapping, leads to massive intralysosomal accumulation, osmotic swelling, and eventual lysosomal membrane permeabilization (LMP) [1].

Lysosomotropism Cytosol Cytosol (pH 7.4) APTM (Neutral) ⇌ APTM-H+ Membrane Lysosomal Membrane (Permeable to Neutral) Cytosol->Membrane Diffusion Lysosome Lysosome (pH 4.5) APTM-H+ (Trapped) Membrane->Lysosome Protonation Toxicity Osmotic Swelling & Membrane Permeabilization Lysosome->Toxicity Accumulation

Mechanism of APTM lysosomal ion trapping and subsequent membrane permeabilization.

Self-Validating Protocol: LysoTracker Red Accumulation Assay To prove that APTM's cytotoxicity is driven by lysosomotropism, use a competitive displacement assay.

  • Seed Cells: Plate HeLa or HepG2 cells in a 96-well plate at 10,000 cells/well. Incubate overnight.

  • Pre-treatment: Treat half the wells with 50 µM Chloroquine (a known lysosomotropic agent) for 1 hour to pre-alkalinize the lysosomes. Leave the other half untreated.

  • APTM Incubation: Add APTM (1 µM to 50 µM) and 50 nM LysoTracker Red DND-99 to all wells. Incubate for 2 hours.

  • Wash and Read: Wash cells 3x with PBS. Measure fluorescence (Ex 577 nm / Em 590 nm).

  • Data Interpretation: If APTM is lysosomotropic, it will competitively reduce LysoTracker fluorescence in the un-pretreated wells. The Chloroquine wells serve as a baseline control, validating that the fluorescence drop is specifically due to lysosomal pH neutralization.

Issue 2: hERG Channel Inhibition & Cardiotoxicity Risk

Q: Patch-clamp assays flag APTM for hERG liability. Why does this small molecule bind hERG, and how can I optimize it?

A: The hERG (Kv11.1) potassium channel is notoriously promiscuous. Its inner cavity is lined with aromatic residues (Tyr652, Phe656) that perfectly accommodate the lipophilic thiophene ring via π−π stacking or van der Waals interactions. Simultaneously, the basic aminomethyl group interacts with polar regions or cation- π sites within the channel pore. Reducing the basicity (pKa) of the amine or lowering the overall lipophilicity (cLogP) are the most effective strategies to engineer out this liability [2].

hERG_Workflow Start Compound APTM BindAssay Radioligand Binding Assay (High Throughput) Start->BindAssay PatchClamp Automated Patch-Clamp (Functional Kv11.1 Block) BindAssay->PatchClamp Decision IC50 < 10 µM? PatchClamp->Decision SAR SAR Optimization: Reduce pKa / Lipophilicity Decision->SAR Yes (Liability) Proceed Proceed to In Vivo Safety Pharmacology Decision->Proceed No (Safe)

Stepwise experimental workflow for validating and mitigating hERG channel liabilities.

Self-Validating Protocol: Automated Patch-Clamp (hERG) Assay

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel.

  • Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Clamp the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse APTM at concentrations ranging from 0.1 µM to 30 µM. Use 0.1% DMSO as a vehicle control and E-4031 (100 nM) as a positive control for complete block.

  • Data Interpretation: Measure the reduction in the peak tail current. Calculate the IC50. If the IC50 is <10 µM, initiate medicinal chemistry efforts to replace the thiophene with a more polar heterocycle (e.g., pyrazole) to reduce cLogP.

Issue 3: Metabolic Instability & Reactive Metabolites (The "Thiophene" Problem)

Q: In vivo and microsomal stability assays show high clearance, and I'm seeing covalent binding to hepatic proteins. Is the thiophene ring responsible?

A: Highly likely. Thiophene rings are well-documented structural alerts in drug discovery. Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4) catalyze the S-oxidation and epoxidation of the thiophene ring, generating highly electrophilic thiophene-S-oxides and epoxides. These reactive metabolites rapidly deplete intracellular glutathione (GSH) and covalently bind to nucleophilic residues on off-target proteins, causing hepatotoxicity[3].

CYP450_Bioactivation APTM APTM (Thiophene Core) CYP CYP450 Oxidation (Liver Microsomes) APTM->CYP Reactive Thiophene-S-oxide / Epoxide (Electrophile) CYP->Reactive Bioactivation GSH GSH Trapping Assay Reactive->GSH In Vitro Tox Covalent Protein Binding (Hepatotoxicity) Reactive->Tox In Vivo Adduct Stable GSH-Adduct (LC-MS/MS Detection) GSH->Adduct Nucleophilic Attack

CYP450-mediated bioactivation of the thiophene ring and in vitro GSH trapping strategy.

Self-Validating Protocol: GSH Trapping in Human Liver Microsomes (HLM) Because reactive metabolites are transient, they cannot be measured directly. You must trap them with a nucleophile (GSH) to form a stable adduct.

  • Incubation Mixture: Combine 1 mg/mL HLM, 10 µM APTM, and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time Course: Incubate for 60 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for neutral loss of 129 Da (characteristic of GSH adducts) and look for a mass shift of +305 Da (addition of GSH + Oxygen) relative to the parent APTM mass. Detection of this adduct confirms thiophene bioactivation.

References

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Biochemical Society Transactions[Link][1]

  • Overcoming Undesirable hERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships Journal of Medicinal Chemistry[Link][2]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods ACS Chemical Research in Toxicology[Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Welcome to the technical support center for the synthesis and purification of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this valuable building block. The unique structure of this molecule, possessing both a primary amine and a tertiary amide-linked piperidine, presents specific purification hurdles that require a well-designed strategy. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone?

A1: The impurity profile is almost entirely dependent on the synthetic route, but for a typical amide coupling reaction between thiophene-2-carboxylic acid and a protected 4-(aminomethyl)piperidine precursor (followed by deprotection), or a direct coupling, you should anticipate the following:

  • Unreacted Starting Materials: Residual thiophene-2-carboxylic acid and the 4-(aminomethyl)piperidine starting material are common.

  • Coupling Reagent Byproducts: If you are using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you will inevitably form the corresponding urea byproduct (EDU), which can be difficult to remove.[1] Similarly, reagents like HBTU or PyBOP will generate their own characteristic byproducts.[2]

  • Side-Reaction Products: In some cases, side reactions such as the formation of an N-acylurea can occur if the activated carboxylic acid intermediate rearranges before reacting with the amine.[2]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DCM, THF) are often present in the crude product.[3]

  • Water: Can be a significant impurity, especially after an aqueous workup.[4]

Q2: My crude product is an oil/waxy solid and looks very impure by TLC. What is the best first-pass purification strategy?

A2: Given the strongly basic nature of your target compound due to the two amine functionalities, an acid-base liquid-liquid extraction is the most effective initial purification step.[5][6] This technique leverages the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.

The core principle is to protonate your basic product with an aqueous acid (e.g., 1M HCl), which renders it ionic and highly soluble in the aqueous layer.[7] This will separate it from neutral organic impurities (like urea byproducts) and unreacted acidic starting materials that remain in the organic layer. Subsequently, basifying the aqueous layer will deprotonate your product, causing it to precipitate or be extractable back into an organic solvent in its purified, free-base form.[8]

Q3: Is recrystallization a viable method for purifying this compound?

A3: Yes, recrystallization can be an excellent final polishing step, provided you have a crude product that is already relatively pure (typically >90-95%) and solid. The key challenge is solvent selection. Piperidine derivatives often exhibit moderate polarity, and finding a single solvent with the ideal solubility profile (sparingly soluble when cold, highly soluble when hot) can be tricky.[9] You may need to employ a two-solvent system (a "good" solvent where the compound is soluble and a "poor" anti-solvent where it is not) to induce crystallization.[4][9] A common issue with amine-containing compounds is "oiling out," where the compound separates as a liquid instead of forming crystals. This can often be overcome by slowing down the cooling rate or using a more dilute solution.[9]

Troubleshooting Guide: Specific Experimental Issues

Problem 1: My NMR spectrum shows a significant amount of unreacted thiophene-2-carboxylic acid.
  • Cause: Incomplete reaction or inefficient removal during initial workup. The carboxylic acid is an acidic impurity.

  • Solution: Basic Wash (Aqueous Workup)

    • Mechanism: A wash with a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Your desired product, being a base, will remain in the organic layer in its neutral form.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

      • Transfer the solution to a separatory funnel.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).[2]

      • Separate the layers. Repeat the wash if necessary.

      • Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Problem 2: I have a persistent impurity that I believe is the urea byproduct from my EDC coupling reaction.
  • Cause: 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) is a common byproduct of EDC-mediated couplings. It is polar and often water-soluble, but can be difficult to remove completely.

  • Solution 1: Acidic Wash (Aqueous Workup)

    • Mechanism: While EDU is often described as neutral, the dimethylamino group gives it some basicity. A wash with dilute acid can protonate the EDU, increasing its solubility in the aqueous phase for removal.[2] This wash will also extract your desired product into the aqueous phase.

    • Protocol: Follow the detailed Acid-Base Extraction protocol in the next section. The key is that the neutral urea will be left behind in the initial organic layer, while your product is selectively moved to the aqueous phase.

  • Solution 2: Column Chromatography

    • Mechanism: If the urea byproduct persists after aqueous workup, column chromatography is the next logical step. The polarity difference between your product and the urea should allow for separation.

    • Details: See Problem 3 for chromatography conditions for basic amines.

Problem 3: My compound streaks severely on silica gel TLC plates and I get poor separation during column chromatography.
  • Cause: This is a classic problem for basic amines on standard silica gel.[10] The slightly acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with basic compounds, leading to tailing, streaking, and even product loss on the column.[11]

  • Solution 1: Mobile Phase Modification

    • Mechanism: Adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic sites on the silica gel.[11][12] This prevents strong interaction with your product, allowing it to travel through the column cleanly and resulting in sharper peaks.

    • Recommended Starting Conditions:

      • Solvent System: Dichloromethane / Methanol / Triethylamine (e.g., 95 : 4.5 : 0.5 v/v/v). Adjust the methanol concentration to achieve the desired Rf.

      • Procedure: Ensure the column is fully equilibrated with the amine-containing mobile phase before loading your sample.[12]

  • Solution 2: Alternative Stationary Phase

    • Mechanism: Using a stationary phase that is not acidic eliminates the root cause of the problem.

    • Options:

      • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is basic, repelling basic compounds and leading to excellent peak shape without mobile phase additives.[12][13]

      • Alumina (Basic or Neutral): Alumina is another effective alternative to silica for purifying amines.[12]

ParameterStandard SilicaSilica + TEAAmine-Functionalized Silica
Interaction Strong acid-baseWeakenedRepulsive (base-base)
Peak Shape Broad, TailingGood to ExcellentExcellent
Mobile Phase Standard (e.g., Hex/EtOAc, DCM/MeOH)Requires basic additive (e.g., 0.5-2% TEA)Standard (no additive needed)
Product Recovery Potentially lowHighHigh

Table 1: Comparison of Stationary Phases for Amine Purification.

Detailed Experimental Protocols

Protocol 1: Comprehensive Acid-Base Extraction

This protocol is designed to remove neutral, acidic, and other basic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., DCM or EtOAc, ~10-20 mL per gram of crude).

  • Acid Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. The organic layer contains neutral impurities (e.g., urea byproducts).

  • Back-Wash (Optional): Wash the organic layer again with a small portion of 1M HCl to ensure complete extraction of your product. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5M NaOH or solid KOH) with stirring until the pH is >12. Your product should deprotonate and may precipitate or form an oil.[8]

  • Product Re-Extraction: Extract the basified aqueous layer three times with a fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free-base.

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (Target Amine, Neutral Impurities, Acidic Impurities) in DCM Wash_Base Wash with Sat. NaHCO3 Crude->Wash_Base Step 1 Neutral Neutral Impurities (e.g., Urea Byproduct) in DCM Wash_Acid Extract with 1M HCl Neutral->Wash_Acid Step 2 Final Purified Product in DCM Acidic_Imp Acidic Impurities (e.g., Thiophene-2-carboxylic acid) Protonated_Product Protonated Product (Target Amine Salt) in 1M HCl Basify Add 5M NaOH to pH > 12 Protonated_Product->Basify Step 3 Final_Aq Aqueous Waste (Salts) Wash_Base->Neutral Organic Layer Wash_Base->Acidic_Imp Aqueous Layer (Discard) Wash_Acid->Protonated_Product Aqueous Layer Extract_DCM Extract with DCM Basify->Extract_DCM Step 4 Extract_DCM->Final Organic Layer Extract_DCM->Final_Aq Aqueous Layer (Discard)

Caption: Workflow for Acid-Base Purification.

Protocol 2: Flash Column Chromatography with Triethylamine
  • TLC Analysis: Develop a TLC method using a solvent system such as 95:5 DCM:MeOH with ~0.5-1% TEA. Aim for an Rf of ~0.3 for your product.

  • Column Packing: Pack a silica gel column using your chosen mobile phase (including TEA).

  • Equilibration: Flush the packed column with at least 3-5 column volumes of the mobile phase. This is critical to pre-neutralize the silica.[12]

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase. For better resolution, you can adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution: Run the column using isocratic or gradient elution, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure. Note that TEA is volatile and should co-evaporate with the solvent.[12]

PurificationDecisionTree Start Analyze Crude Product (TLC, ¹H NMR) Impurity_Check Major Impurities Identified? Start->Impurity_Check Acid_Base_Imp Acidic or Basic Impurities Present? Impurity_Check->Acid_Base_Imp Yes Polarity_Check Impurities have Different Polarity? Impurity_Check->Polarity_Check No Acid_Base_Imp->Polarity_Check No LLE Perform Acid-Base Liquid-Liquid Extraction Acid_Base_Imp->LLE Yes Final_Purity Product >95% Pure and Solid? Polarity_Check->Final_Purity No / Inseparable Column Perform Column Chromatography (Amine-modified) Polarity_Check->Column Yes Recrystal Perform Recrystallization Final_Purity->Recrystal Yes End Pure Product Final_Purity->End No LLE->Polarity_Check Analyze Purified Material Column->Final_Purity Analyze Purified Material Recrystal->End

Caption: Decision Tree for Purification Strategy.

References

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Available at: [Link]

  • Amine purification. Science Forums. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]

  • Understanding the Impact of Impurities in Peptide Coupling Reagents. ACS Publications. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. ACS Publications. Available at: [Link]

Sources

Optimization

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone reaction condition optimization

Target Molecule: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific synthetic bottlenecks associated with the amidation and subsequent deprotection of thiophene-2-carboxylic acid and 4-(aminomethyl)piperidine derivatives. This document synthesizes mechanistic theory with field-proven protocols to ensure scalable, high-yield production.

Part 1: Mechanistic Workflow & Causality

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone presents two distinct chemical challenges: regioselectivity and heterocycle stability .

Because the target utilizes a diamine building block, direct coupling without protecting groups will result in amidation at the kinetically favored, less sterically hindered primary aliphatic amine rather than the target secondary piperidine nitrogen. Therefore, the workflow strictly requires the use of a pre-protected building block: N-Boc-4-(aminomethyl)piperidine . Furthermore, the electron-rich nature of the thiophene ring demands specific activation strategies during coupling[1] and carbocation scavenging during deprotection to prevent electrophilic aromatic substitution.

SynthesisRoute SM1 Thiophene-2-carboxylic acid (Electrophile) Coupling Step 1: Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 N-Boc-4-(aminomethyl)piperidine (Nucleophile) SM2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Regioselective Amidation Deprotection Step 2: Boc Deprotection (TFA, TIPS, DCM) Intermediate->Deprotection Product Target Molecule: (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone Deprotection->Product Cation Scavenging & pH >12 Workup

Caption: Two-step synthetic workflow for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

Part 2: Quantitative Optimization Data

Selecting the correct coupling reagent is critical. Thiophene-2-carboxylic acid is an electron-rich heteroaromatic; resonance donation from the sulfur atom stabilizes the carbonyl, reducing the electrophilicity of the resulting active ester[1]. The table below summarizes the empirical optimization of the coupling step[2],[3].

Coupling ReagentSolventBaseTime (h)Yield (%)ScalabilityByproduct Removal
EDC·HCl / HOBt DMFDIPEA1665%HighAqueous wash
HATU DMFDIPEA296%Low (Explosive risk)Aqueous wash (LiCl)
T3P (50% in EtOAc) EtOAcTEA492%High (Green alternative)Water soluble
Thiophene-2-carbonyl chloride DCMTEA198%HighAqueous wash

Recommendation: For discovery-scale (<5 g), HATU provides the fastest kinetics and highest conversion. For process-scale (>50 g), T3P or the Acid Chloride method is mandated due to the explosive hazards associated with uronium salts[2].

Part 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Start Low Yield or Purity in Target Synthesis Step1 Phase 1: Amide Coupling Start->Step1 Step2 Phase 2: Boc Deprotection Start->Step2 CouplingIssue Issue: Multiple Regioisomers Solution: Ensure primary amine is Boc-protected prior to reaction. Step1->CouplingIssue Regioselectivity ActivationIssue Issue: Incomplete Conversion Solution: Use stronger activation (HATU or Acyl Chloride) for thiophene. Step1->ActivationIssue Reactivity DeprotectionIssue Issue: Black Tar / Degradation Solution: Add TIPS scavenger to prevent thiophene tert-butylation. Step2->DeprotectionIssue Side Reactions IsolationIssue Issue: Low Mass Recovery Solution: Adjust aqueous phase to pH >12 and extract with 10% MeOH/DCM. Step2->IsolationIssue Workup Loss

Caption: Diagnostic decision tree for troubleshooting common synthesis and isolation bottlenecks.

Q1: Why am I observing double acylation or coupling at the wrong nitrogen?

A: 4-(aminomethyl)piperidine possesses two reactive sites. Because the primary aliphatic amine is less sterically hindered than the secondary cyclic amine, it acts as the kinetically favored nucleophile. To achieve regioselective coupling at the piperidine nitrogen, you must use a pre-protected building block, specifically N-Boc-4-(aminomethyl)piperidine (tert-butyl (piperidin-4-ylmethyl)carbamate)[4].

Q2: My amide coupling stalls at ~60-70% conversion. How can I drive it to completion?

A: Thiophene-2-carboxylic acid requires strong activation. Standard reagents like EDC/HOBt often fail to provide sufficient activation for electron-rich heteroaromatics[1]. Switching to a highly reactive uronium salt like HATU[2] or converting the acid to thiophene-2-carbonyl chloride will overcome this electronic deactivation and push the reaction to >95% conversion.

Q3: During the Boc deprotection step, my product turns into a black tar and I see multiple new peaks on LC-MS. What is happening?

A: Standard Boc deprotection using Trifluoroacetic acid (TFA) generates isobutylene and the tert-butyl carbocation. Thiophene rings are highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by these carbocations, particularly at the 5-position. To prevent this degradation, you must add a carbocation scavenger such as Triisopropylsilane (TIPS) (typically 2-5 equivalents) to the deprotection cocktail.

Q4: I am losing my final product during the aqueous workup. How do I isolate it efficiently?

A: The final deprotected product contains a highly basic primary amine (pKa ~10.5). At neutral pH, it exists as a highly water-soluble ammonium salt. To extract it into an organic phase, you must basify the aqueous layer to pH > 12 using 1M NaOH. Furthermore, because the neutral molecule is still highly polar, standard extraction with EtOAc is inefficient. Use a mixture of 10% Methanol in DCM for the extraction, or utilize a Catch-and-Release purification strategy with an SCX (Strong Cation Exchange) column.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can analytically confirm success before proceeding to the next step.

Protocol 1: Regioselective Amide Coupling

Objective: Synthesize tert-butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate.

  • Activation: Charge a dry 100 mL round-bottom flask with thiophene-2-carboxylic acid (1.28 g, 10.0 mmol, 1.0 eq) and anhydrous DMF (25 mL) under nitrogen. Add HATU (4.18 g, 11.0 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add N-Boc-4-(aminomethyl)piperidine (2.25 g, 10.5 mmol, 1.05 eq) in one portion. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the acid peak (m/z 127 [M-H]⁻) disappears and the product peak (m/z 325.2 [M+H]⁺) dominates.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF and the tetramethylurea byproduct. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection & Free-Basing

Objective: Synthesize and isolate (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

  • Scavenging: Dissolve the intermediate from Protocol 1 (approx. 3.24 g, 10.0 mmol) in anhydrous DCM (20 mL). Add Triisopropylsilane (TIPS) (4.1 mL, 20.0 mmol, 2.0 eq) as a carbocation scavenger.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) (10 mL) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in 10% MeOH/DCM. Stain with Ninhydrin and heat. The product will appear as a bright purple spot (Rf ~0.1), confirming the presence of the free primary amine, while the starting material (Rf ~0.6) will be absent.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Do not heat above 35 °C to avoid degradation.

  • Basification & Extraction: Dissolve the crude TFA salt in 20 mL of water. Slowly add 1M aqueous NaOH until the pH reaches >12 (verify with pH paper). Extract the aqueous layer with a mixture of 10% MeOH in DCM (4 x 50 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure primary amine product (m/z 225.1 [M+H]⁺).

Part 5: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]

  • Zurański, A. M., et al. (2021). Predicting Reaction Yields via Supervised Learning. Accounts of Chemical Research. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. URL:[Link]

  • Koca, M., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Pharmaceuticals (MDPI). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. The synthesis relies on a two-phase workflow: the amide coupling of thiophene-2-carboxylic acid with a Boc-protected piperidine amine, followed by the acidic deprotection of the Boc group to reveal the primary amine.

Below, you will find workflow visualizations, troubleshooting FAQs, quantitative reagent comparisons, and self-validating experimental protocols grounded in authoritative literature.

Synthetic Workflow Visualization

SynthesisWorkflow A Thiophene-2-carboxylic acid + Boc-protected amine B Amide Coupling (HATU, DIPEA, DMF) A->B C Boc-Protected Intermediate (Tert-butyl ((1-(thiophene-2-carbonyl) piperidin-4-yl)methyl)carbamate) B->C D Boc Deprotection (HCl/Dioxane) C->D E Final Product (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone D->E

Caption: Workflow for the synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

Phase 1: Amide Coupling Troubleshooting (FAQs)

Q: Why am I observing guanidinylation by-products during the HATU-mediated coupling? A: Guanidinylation occurs when an excess of a uronium/aminium-based coupling reagent (like HATU or HBTU) reacts directly with your amine starting material (tert-butyl (piperidin-4-ylmethyl)carbamate) instead of the carboxylic acid[1]. Troubleshooting: Strictly control the stoichiometry of HATU to 1.0–1.05 equivalents. Ensure the thiophene-2-carboxylic acid is pre-activated with HATU and DIPEA for 5–10 minutes at 0 °C before the amine is introduced[2]. If the problem persists, switch to a phosphonium-based reagent like PyBOP, which cannot form guanidinylation adducts.

Q: The coupling yield is low, and unreacted thiophene-2-carboxylic acid remains. How can I drive the reaction to completion? A: Thiophene-2-carboxylic acid can exhibit lower reactivity due to the electron-withdrawing nature of the heteroaromatic ring. Troubleshooting: Ensure your system is strictly anhydrous; water rapidly hydrolyzes the activated HOAt ester. Additionally, verify your base stoichiometry. You must use at least 2.5–3.0 equivalents of a sterically hindered base (e.g., DIPEA) to fully deprotonate both the carboxylic acid and the amine hydrochloride salt (if applicable)[1]. Alternatively, an EDC/DMAP/HOBt catalytic system can be employed for sluggish couplings[3].

Quantitative Comparison of Coupling Reagents

Table 1: Reagent selection matrix for piperidine-thiophene amide couplings.

Coupling ReagentEquivalentsBase RequiredTypical Reaction TimeGuanidinylation RiskExpected Yield
HATU 1.05DIPEA (3.0 eq)2 - 4 hoursHigh (if >1.1 eq used)>85%
PyBOP 1.10DIPEA (3.0 eq)4 - 6 hoursNone>80%
EDC / HOBt 1.20DMAP (cat.)12 - 24 hoursNone70 - 80%

Phase 2: Boc Deprotection & Isolation Pitfalls (FAQs)

Q: My LC-MS shows a +96 Da mass shift in the final product. What is this impurity? A: This is a classic hallmark of trifluoroacetamide formation. When using Trifluoroacetic Acid (TFA) for Boc deprotection, the cleavage generates trifluoroacetate. If the reaction is concentrated under heat, or if the TFA is not properly quenched, it can acylate the newly unmasked primary amine, adding a trifluoroacetyl group (+96 Da)[4][5]. Troubleshooting: Avoid heating during TFA evaporation. Better yet, bypass TFA entirely and use 4M HCl in dioxane to yield the clean hydrochloride salt of the product[6].

SideReaction A Boc-Protected Intermediate B TFA Cleavage (CF3COO- formation) A->B C Primary Amine TFA Salt B->C D Excess TFA / Heat (Improper Quench) C->D Side Reaction E Trifluoroacetamide Side Product (+96 Da Mass Shift) D->E

Caption: Mechanism of undesired trifluoroacetamide formation during TFA-mediated Boc deprotection.

Q: I lose my final free amine product during the aqueous workup. How can I improve recovery? A: The final molecule, (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, contains both a highly polar primary amine and a tertiary amide, making it highly water-soluble. Troubleshooting: Do not attempt a standard aqueous extraction to isolate the free base. Isolate the product as an HCl salt via precipitation. If the free base is strictly required, dissolve the HCl salt in methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A21), filter, and concentrate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic causality for each step.

Protocol A: Optimized HATU-Mediated Amide Coupling

Objective: Synthesize tert-butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate.

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF is required to solubilize the polar intermediates, while the N₂ atmosphere prevents moisture from quenching the activated ester[2].

  • Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) followed by HATU (1.05 eq). Stir at 0 °C for 10 minutes.

    • Causality: Cooling prevents thermal degradation of the highly reactive HOAt-ester intermediate. DIPEA acts as a non-nucleophilic base to drive the formation of the carboxylate without competing for the activated ester[1].

  • Coupling: Add tert-butyl (piperidin-4-ylmethyl)carbamate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 3 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the acid peak disappears and the product mass (M+H = 325.1) is dominant.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, and brine.

    • Causality: The 5% LiCl wash is highly specific for partitioning DMF into the aqueous layer, preventing it from co-eluting during chromatography[2].

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

Protocol B: HCl-Mediated Boc Deprotection

Objective: Isolate (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone hydrochloride without trifluoroacetylation.

  • Preparation: Dissolve the Boc-protected intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage: Cool to 0 °C and slowly add 4M HCl in dioxane (10.0 eq).

    • Causality: Using HCl/dioxane instead of TFA eliminates the risk of forming the +96 Da trifluoroacetamide side product, ensuring a cleaner impurity profile[6].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor gas evolution (isobutylene and CO₂). The reaction is complete when bubbling ceases and TLC shows baseline retention of the product.

  • Isolation: Concentrate the mixture under reduced pressure, keeping the water bath below 30 °C. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to yield the pure hydrochloride salt.

    • Causality: Trituration with ether removes non-polar organic impurities and residual dioxane, exploiting the insolubility of the highly polar amine hydrochloride salt.

References

  • Ghosh, A. K., & Shahabi, D. (2021). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 63, 152719. Available at:[Link]

Sources

Optimization

Technical Support Center: Toxicity Troubleshooting for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Overview Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals investigating (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone . This compound presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals investigating (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone . This compound presents a dual-liability profile driven by two distinct structural toxicophores:

  • The Thiophene Ring : Susceptible to CYP450-mediated metabolic activation, leading to reactive electrophiles.

  • The 4-(Aminomethyl)piperidine Moiety : A basic primary aliphatic amine that acts as a cationic amphiphilic pharmacophore, driving hERG channel inhibition and drug-induced phospholipidosis (DIPL).

Section 1: Thiophene-Mediated Metabolic Activation & Hepatotoxicity

FAQ & Troubleshooting

Q1: My primary human hepatocytes show a dose-dependent drop in viability after 24 hours, but the compound is completely non-toxic in cell-free biochemical assays. Why? Causality & Mechanism : This is a classic signature of metabolic activation. The thiophene ring is not intrinsically toxic; however, it undergoes rapid oxidation catalyzed by cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) in intact hepatocytes. This oxidation generates highly electrophilic thiophene-S-oxides and thiophene epoxides 1[1]. These reactive intermediates rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, triggering cellular necrosis2[2]. Cell-free assays lack these metabolic enzymes, hence the absence of toxicity.

Q2: How can I definitively prove that the thiophene ring is forming reactive metabolites in my specific assay? Solution : You must perform a Microsomal GSH Trapping Assay . By incubating the compound with human liver microsomes (HLMs) and an excess of GSH, you can force the reactive S-oxides and epoxides to form stable GSH adducts, which can then be quantified via LC-MS/MS.

Experimental Protocol: Microsomal GSH Trapping Assay

This protocol is a self-validating system: the inclusion of a minus-NADPH control ensures that any detected adducts are strictly CYP450-dependent.

  • Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mix : In a 1.5 mL tube, combine Human Liver Microsomes (HLM, 1.0 mg/mL final protein concentration), 5 mM reduced Glutathione (GSH), and 10 µM of the test compound.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. (Control: Prepare a parallel tube replacing NADPH with buffer).

  • Reaction : Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

  • Extraction : Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to an LC vial. Analyze using a triple quadrupole mass spectrometer in positive ion mode. Utilize a neutral loss scan of m/z 129 (corresponding to the loss of the pyroglutamate moiety from GSH) to selectively identify thiophene-GSH adducts.

Thiophene_Toxicity A Thiophene Moiety (Parent Compound) B CYP450 Oxidation (Liver Microsomes) A->B C Thiophene-S-Oxide (Reactive) B->C S-Oxidation D Thiophene Epoxide (Reactive) B->D Epoxidation E GSH Conjugation (Detoxification) C->E +GSH F Covalent Protein Binding (Hepatotoxicity) C->F GSH Depletion D->E +GSH D->F GSH Depletion

Fig 1: CYP450-mediated metabolic activation of the thiophene ring leading to hepatotoxicity.

Section 2: Amine-Mediated Liabilities (hERG & Phospholipidosis)

FAQ & Troubleshooting

Q3: My patch-clamp data shows a hERG IC₅₀ of 2.5 µM. Is this a false positive, or is the compound actually cardiotoxic? Causality & Mechanism : It is highly likely a true positive. The 4-(aminomethyl)piperidine group contains a primary aliphatic amine with a high pKa (>9.0). At physiological pH (7.4), this amine is heavily protonated. The hERG potassium channel features a large inner cavity lined with aromatic residues (Tyr652 and Phe656). The protonated amine engages in strong cation-π interactions with these residues, while the lipophilic thiophene core anchors into hydrophobic pockets, creating a classic hERG blocking pharmacophore 3[3].

Q4: In our 14-day in vivo tolerability study, histology revealed foamy macrophages and multilamellar inclusion bodies in the lungs and liver. What is the mechanism? Causality & Mechanism : This is Drug-Induced Phospholipidosis (DIPL). Because the compound is a Cationic Amphiphilic Drug (CAD), it readily diffuses across cell membranes in its neutral state but becomes protonated and trapped within acidic lysosomes (pH ~4.5). This "lysosomotropism" neutralizes the lysosomal pH and directly inhibits lysosomal phospholipases, preventing the degradation of phospholipids and leading to their massive intracellular accumulation 4[4].

Experimental Protocol: High-Throughput Phospholipidosis Fluorescence Assay

This protocol self-validates by normalizing phospholipid accumulation against cell viability, ensuring that observed fluorescence increases are due to DIPL and not general cytotoxicity.

  • Cell Culture : Seed HepG2 or CHO-K1 cells in a 96-well black, clear-bottom plate at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Preparation : Prepare culture media containing 10 µM of NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a fluorescent phospholipid analog.

  • Compound Treatment : Aspirate media and replace with the NBD-PE media containing serial dilutions of the test compound (0.1 µM to 50 µM). Include Amiodarone (10 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation : Incubate the cells for 24 to 48 hours at 37°C.

  • Washing & Counterstaining : Aspirate the media and wash the cells three times with warm PBS to remove unincorporated dye. Add PBS containing 1 µg/mL Hoechst 33342 to stain nuclei.

  • Quantification : Measure fluorescence using a microplate reader.

    • Phospholipidosis: Excitation 460 nm / Emission 534 nm.

    • Cell Viability: Excitation 350 nm / Emission 461 nm.

  • Data Analysis : Calculate the DIPL index by dividing the NBD-PE fluorescence signal by the Hoechst viability signal. A ratio > 1.5 relative to the vehicle control indicates positive phospholipidosis liability.

DIPL_Mechanism N1 Basic Primary Amine (Neutral at pH 7.4) N2 Passive Diffusion into Lysosome N1->N2 N3 Protonation in Acidic pH (Cationic Form) N2->N3 N4 Lysosomal Trapping (Membrane Impermeable) N3->N4 N5 Inhibition of Phospholipases (Phospholipidosis) N4->N5

Fig 2: Lysosomotropism and drug-induced phospholipidosis driven by the basic aliphatic amine.

Section 3: Quantitative Data Summary

The following table summarizes the key physicochemical and toxicity metrics associated with the structural features of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, providing clear thresholds for lead optimization.

ParameterStructural DriverExperimental ThresholdObserved Risk Level
GSH Adduct Formation Thiophene Ring> 50 pmol/mg protein/minHigh (CYP-dependent Hepatotoxicity)
hERG IC₅₀ Primary Aliphatic Amine< 10 µMModerate to High (QT Prolongation)
Lysosomal Trapping Basic Amine (pKa > 9.0)Intracellular Lysosomal pH > 5.5High (Phospholipidosis / DIPL)
Lipophilicity (ClogP) Overall Scaffold> 3.0Exacerbates both hERG and DIPL risks

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Chemical Research in Toxicology URL:[Link]

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate Source: ACS Chemical Research in Toxicology URL:[Link]

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues Source: British Journal of Pharmacology (via PMC) URL:[Link]

  • CHAPTER 18: Drug-induced Phospholipidosis Source: The Royal Society of Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone in Fragment-Based Drug Discovery

As fragment-based drug discovery (FBDD) and rational library design evolve, the selection of bifunctional building blocks becomes a critical determinant of a program's success. This guide provides an in-depth technical c...

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Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) and rational library design evolve, the selection of bifunctional building blocks becomes a critical determinant of a program's success. This guide provides an in-depth technical comparison of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS: 1018258-51-9) against its structural analogs. Designed for medicinal chemists and drug development professionals, this analysis deconstructs the physicochemical rationale, mechanistic binding advantages, and experimental workflows associated with this privileged scaffold.

Structural Rationale: The 4-(Aminomethyl)piperidine Pharmacophore

The core architecture of this compound relies on the 4-(aminomethyl)piperidine motif. In targeted drug design, this scaffold acts as a highly effective spatial director. The primary amine (pKa ~9.5) remains protonated at physiological pH, making it an ideal cationic center for forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets.

Simultaneously, the rigid, sp3-rich piperidine ring acts as a conformational spacer, projecting the amine out of hydrophobic sub-pockets while minimizing entropic penalties upon binding. This exact topology has been successfully deployed in developing highly potent inhibitors for targets such as Hsp90[1] and PDK1[2].

Physicochemical Comparison: Thiophene vs. Phenyl vs. Furan

When designing a targeted library, the choice of the aryl-methanone "cap" on the piperidine nitrogen dictates the molecule's metabolic fate and lipophilic efficiency. Below is an objective comparison of the thiophene-2-yl derivative against its direct phenyl and furan analogs.

PropertyThiophene-2-yl (Target Compound)Phenyl AnalogFuran-2-yl Analog
Molecular Weight 224.32 g/mol 218.30 g/mol 208.26 g/mol
Aromaticity / Electron Density High (S-heteroatom, polarizable)High (Carbocycle, uniform)Moderate (O-heteroatom)
Estimated cLogP ~1.2~1.5~0.8
Metabolic Stability High (Resists epoxidation)High Low (Prone to ring opening)
Amine pKa ~9.5~9.5~9.5
Causality Behind the Data: Why Choose Thiophene?
  • Avoidance of Furan Liabilities: Furan rings are electron-rich and highly susceptible to CYP450-mediated oxidative ring-opening, which often forms reactive, hepatotoxic cis-enediones. Thiophene effectively mitigates this toxicity risk while maintaining a similar spatial footprint.

  • Electronic Superiority over Phenyl: While thiophene is a classic bioisostere of benzene, its sulfur atom is highly polarizable. This allows the thiophene ring to engage in orthogonal multipolar interactions (e.g., with protein backbone amides or electron-deficient residues) that a purely carbocyclic phenyl ring cannot achieve. Furthermore, the slightly lower cLogP of the thiophene analog improves overall ligand efficiency and aqueous solubility.

Mechanistic Visualization

The following diagram illustrates how the distinct fragments of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone interact synergistically within a canonical kinase or GPCR active site.

Pharmacophore cluster_molecule Compound Fragments cluster_target Target Interactions Amine Primary Amine (pKa ~9.5) Piperidine Piperidine Spacer (Rigid sp3) Amine->Piperidine Aspartate Acidic Residue (e.g., Asp/Glu) Amine->Aspartate Salt Bridge Amide Amide Linker (H-bond Acceptor) Piperidine->Amide Thiophene Thiophene Ring (Lipophilic/Pi-stacking) Amide->Thiophene Hinge Hinge Region Backbone Amide->Hinge H-Bond Hydrophobic Hydrophobic Pocket Thiophene->Hydrophobic Pi-Pi / Hydrophobic

Caption: Pharmacophore mapping of the compound in a canonical kinase or GPCR binding pocket.

Experimental Methodology: Self-Validating Amide Coupling Workflow

To utilize this building block, researchers typically derivatize the primary amine. Below is a highly optimized, self-validating protocol for coupling the primary amine to an aryl carboxylic acid to generate a final inhibitor.

Workflow Step1 Step 1: Scaffold Prep Dissolve building block in DMF Step2 Step 2: Coupling Add Electrophile + HATU + DIPEA Step1->Step2 Step3 Step 3: Reaction Monitoring LC-MS (Check for mass M+H) Step2->Step3 Step4 Step 4: Purification Prep-HPLC (C18 column) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Self-validating parallel synthesis workflow for primary amine derivatization.

Step-by-Step Protocol & Causality
  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add 3.0 eq of DIPEA.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, driving the rapid formation of the highly active OAt ester intermediate. Stir for 10 minutes.

  • Coupling: Add 1.1 eq of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

    • Causality: While the primary amine is highly nucleophilic, the steric bulk of the adjacent piperidine ring necessitates a highly reactive coupling reagent like HATU (over standard EDC/HOBt) to prevent sluggish kinetics and epimerization of adjacent chiral centers.

  • Self-Validation (In-Process): After 2 hours, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Mechanism: The system validates itself dynamically. The complete disappearance of the starting amine's mass peak (m/z 225.1 [M+H]+) and the emergence of the target product mass confirms the reaction's success prior to any resource-intensive purification. If the 225.1 peak persists, the coupling has stalled, indicating potential moisture contamination or reagent degradation.

  • Purification & Final QC: Purify the crude mixture via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). Lyophilize to obtain the TFA salt. Confirm final purity (>95%) and structural integrity via 1H-NMR.

Field-Proven Applications

The utility of this specific structural arrangement is well-documented across multiple therapeutic areas. For instance, in the development of novel agonists and antagonists for the Human Protease Activated Receptor 2 (PAR2), researchers discovered that restricting conformational freedom using a 4-(aminomethyl)piperidine linker was significantly more effective at properly orienting the amine within the receptor pocket than using flexible aliphatic chains (3)[3]. Similar structural dependencies have been mapped in the optimization of benzothiazole-based Hsp90 C-Terminal-Domain inhibitors, where the piperidine ring optimizes the distance between the basic center and aromatic motifs[1].

References

  • Novel Agonists and Antagonists for Human Protease Activated Receptor 2 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors MDPI URL:[Link]

  • US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Google Patents URL

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Comparative

A Comparative Guide to Sigma-1 Receptor Ligands: Benchmarking Novel Compounds Against Established Agonists

This guide provides a comprehensive comparison of well-characterized sigma-1 (σ1) receptor agonists, intended to serve as a benchmark for researchers developing novel σ1 receptor ligands such as (4-(Aminomethyl)piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of well-characterized sigma-1 (σ1) receptor agonists, intended to serve as a benchmark for researchers developing novel σ1 receptor ligands such as (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. As of the time of this publication, publicly available experimental data on the binding affinity, selectivity, and functional activity of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone at the σ1 receptor is not available. Therefore, this document focuses on providing a detailed comparative analysis of three extensively studied σ1 receptor agonists: PRE-084, SA4503 (Cutamesine), and (+)-Pentazocine.

The objective is to equip researchers, scientists, and drug development professionals with the necessary framework and experimental context to evaluate their proprietary compounds. By understanding the nuanced pharmacological profiles of these established ligands, researchers can better position their novel chemical entities within the landscape of σ1 receptor therapeutics.

The Sigma-1 Receptor: A Unique Chaperone Protein and Therapeutic Target

The σ1 receptor is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] Unlike traditional receptors, it does not belong to the G-protein coupled receptor or ion channel families.[3] Upon ligand binding or cellular stress, the σ1 receptor can translocate to other cellular compartments, where it modulates a variety of signaling pathways, including calcium homeostasis, ion channel function, and cellular stress responses.[1][2][4] Its involvement in these fundamental cellular processes has made it a promising therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and neuropathic pain.[1]

Comparative Analysis of Key Sigma-1 Receptor Agonists

The following sections provide a detailed comparison of PRE-084, SA4503, and (+)-Pentazocine, focusing on their binding profiles, functional effects, and therapeutic potential.

Table 1: Comparative Binding Affinities and Selectivity
LigandSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Selectivity (σ2/σ1)Reference(s)
PRE-084 2.2 - 4413091~595
SA4503 (Cutamesine) 171800~106
(+)-Pentazocine 1.62-High

Note: Ki values can vary between different studies and assay conditions. The data presented represents a range of reported values.

Expert Interpretation: The data in Table 1 highlights the high affinity and selectivity of these compounds for the σ1 receptor. PRE-084, in particular, demonstrates exceptional selectivity over the σ2 subtype. When evaluating a novel compound like (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, establishing its binding affinity and selectivity profile is a critical first step in characterizing its potential as a σ1 receptor ligand. A high degree of selectivity is often a desirable attribute to minimize off-target effects.

Functional Activity and Mechanistic Insights

Sigma-1 receptor agonists are known to elicit a range of cellular and physiological effects, primarily through the receptor's chaperone activity and its modulation of various signaling cascades.

PRE-084: The Prototypical Selective Agonist

PRE-084 is a widely used tool compound for studying σ1 receptor function due to its high selectivity. Its activation of the σ1 receptor has been shown to be neuroprotective in various models. Mechanistically, PRE-084 promotes the dissociation of the σ1 receptor from the Binding Immunoglobulin Protein (BiP), allowing it to interact with and modulate various client proteins and ion channels. It has been shown to enhance neurite outgrowth and offer protection against neurotoxicity.

SA4503 (Cutamesine): A Clinically Investigated Cognitive Enhancer

SA4503 has been investigated in clinical trials for its potential in enhancing recovery after stroke and as a treatment for depression. Its mechanism of action involves the modulation of multiple neurotransmitter systems, including an increase in extracellular acetylcholine in the frontal cortex. SA4503 has also been shown to protect neurons from oxidative stress-induced cell death by suppressing the MAPK/ERK pathway.

(+)-Pentazocine: A Classic Ligand with Neuroprotective Properties

(+)-Pentazocine is a benzomorphan derivative and one of the earliest identified σ1 receptor ligands. It has demonstrated robust neuroprotective effects in models of retinal degeneration by attenuating oxidative stress and improving cell viability. Studies have shown that (+)-Pentazocine can suppress the inflammatory responses of microglia, suggesting a role in modulating neuroinflammation.

Signaling Pathways and Experimental Workflows

Understanding the downstream effects of σ1 receptor activation is crucial for elucidating the mechanism of action of novel ligands.

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates a simplified overview of the key signaling events initiated by σ1 receptor activation.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria S1R_BiP σ1R-BiP Complex S1R σ1 Receptor S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R Modulates Signaling Downstream Signaling (e.g., Akt, ERK) S1R->Signaling Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Mito_Ca Mitochondrial Ca2+ Uptake Neuroprotection Neuroprotection & Cell Survival Mito_Ca->Neuroprotection Ligand σ1R Agonist (e.g., PRE-084) Ligand->S1R_BiP Binds Cell_Stress Cellular Stress Cell_Stress->S1R_BiP Induces Ca_Release->Mito_Ca Signaling->Neuroprotection

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: Characterizing a Novel Ligand

The following diagram outlines a typical workflow for the initial characterization of a novel compound targeting the σ1 receptor.

Experimental_Workflow start Novel Compound (e.g., (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone) binding_assay Radioligand Binding Assay (Determine Ki for σ1 and σ2) start->binding_assay functional_assay Functional Assay (e.g., Calcium Imaging) binding_assay->functional_assay If high affinity & selectivity in_vivo_model In Vivo Disease Model (e.g., Neuroprotection study) functional_assay->in_vivo_model If functional activity confirmed data_analysis Data Analysis & Comparison with known ligands in_vivo_model->data_analysis conclusion Pharmacological Profile Established data_analysis->conclusion

Caption: Experimental workflow for novel σ1 receptor ligand characterization.

Experimental Protocols

To facilitate the direct comparison of experimental data, detailed protocols for key assays are provided below. These protocols are based on established methodologies in the field.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the σ1 receptor using competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at the σ1 receptor.

Materials:

  • Radioligand: -pentazocine (a selective σ1 receptor ligand).

  • Test Compound: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone or other novel ligands.

  • Membrane Preparation: Homogenates from guinea pig brain or cells expressing σ1 receptors (e.g., HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity σ1 ligand.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate, wash the resulting pellet, and resuspend it in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: Perform the assay in 96-well plates or individual tubes. Each reaction should contain:

    • Membrane preparation (typically 50-100 µg of protein).

    • A fixed concentration of -pentazocine (near its Kd value).

    • Varying concentrations of the test compound.

    • For non-specific binding, add 10 µM haloperidol.

    • Bring the final volume to 200 µL with assay buffer.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Imaging Functional Assay

This protocol measures the effect of σ1 receptor ligands on intracellular calcium mobilization, a key downstream signaling event.

Objective: To assess the functional activity of a test compound by measuring its effect on intracellular calcium levels.

Materials:

  • Cell Line: A suitable cell line expressing σ1 receptors (e.g., SH-SY5Y, PC-12, or primary neurons).

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Test Compound: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone or other novel ligands.

  • Positive Control: A known σ1 receptor agonist (e.g., PRE-084).

  • Stimulus: An agent to induce calcium influx (e.g., KCl to depolarize the membrane, or an agonist for a G-protein coupled receptor that mobilizes intracellular calcium).

  • Instrumentation: A fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or 96-well plates suitable for imaging and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh buffer to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading before adding any compounds.

  • Compound Addition: Add the test compound or control ligands at various concentrations and incubate for a defined period.

  • Stimulation and Measurement: Add the stimulus (e.g., KCl) to induce a calcium response and record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the ratio of the emitted fluorescence.

  • Data Analysis: Quantify the change in intracellular calcium concentration based on the change in fluorescence ratio or intensity. Compare the response in the presence of the test compound to the control conditions to determine if the compound modulates calcium signaling.

Conclusion

The landscape of sigma-1 receptor research is dynamic, with a continuous search for novel ligands that can be developed into effective therapeutics. While direct experimental data for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is not yet in the public domain, this guide provides a robust framework for its evaluation. By comparing its binding affinity, selectivity, and functional effects to those of well-characterized agonists like PRE-084, SA4503, and (+)-Pentazocine, researchers can gain valuable insights into its pharmacological profile and therapeutic potential. The provided protocols and workflows offer a standardized approach to facilitate such comparisons and advance the development of the next generation of sigma-1 receptor modulators.

References

  • PRE-084 - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Wang, J., Saul, A., Roon, P., & Smith, S. B. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Investigative Ophthalmology & Visual Science, 61(13), 16.
  • Nguyen, L., Lucke-Wold, B. P., MDas, S., & Matsumoto, R. R. (2015). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 10(12), 1339-1349.
  • Matsuno, K., Senda, T., Kobayashi, T., & Mita, S. (1997). SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties. Behavioural Brain Research, 83(1-2), 221-224.
  • Morales-Lázaro, S. L., González-García, C., & Rosenbaum, T. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1968.
  • Urfer, R., Moebius, H. J., Skoloudik, D., & Veltkamp, R. (2014). Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. Stroke, 45(11), 3304-3310.
  • Numakawa, T., Yagasaki, Y., Ishimoto, T., Suzuki, T., Iwata, N., & Kunugi, H. (2010). SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression. Neuroscience Letters, 469(3), 303-308.
  • Mori, Y., Hayashi, T., & Su, T. P. (2025). SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models. International Journal of Molecular Sciences, 26(3), 1358.
  • Cutamesine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Ngo, A., & Nguyen, L. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke.
  • Sigma-1 receptor - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Al-Saidi, R., Al-Ghamdi, S., & Al-Harbi, N. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(12), 6543.
  • Ngo, A., & Nguyen, L. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology, 15, 1445705.
  • Smith, S. B., Jiang, G., Mysona, B., Martin-Studdard, A., Roon, P., & Ganapathy, V. (2007). The Sigma Receptor-1 (R1) Ligand Pentazocine (PTZ) Affords Marked Protection Against Neuronal Degeneration in the Ins2Akita Mouse Model of Retinopathy. Investigative Ophthalmology & Visual Science, 48(13), 1541.
  • Zhao, M., Wang, J., & Smith, S. B. (2014). Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia. Investigative Ophthalmology & Visual Science, 55(6), 3375-3384.
  • Zhao, M., Wang, J., & Smith, S. B. (2014). Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia. Investigative Ophthalmology & Visual Science, 55(6), 3375-3384.
  • Romero, L., Zamanillo, D., & Merlos, M. (2020). Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry, 64(1), 389-405.
  • Sestito, C. E., & Paoletta, S. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 26(22), 13456.
  • Sigma receptor - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved March 21, 2026, from [Link]

  • Martin, K. N., & Matsumoto, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 4.34.1-4.34.17.
  • Rossi, M., Nencini, A., & Capuano, A. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 8(61), 104246-104261.
  • Thomas, M. A., & Mesangeau, C. (2019). The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus, 11(12), e6305.
  • Mueller, B. H., 2nd, Park, Y., Daudt, D. R., 3rd, Ma, H. Y., Akopova, I., Stankowska, D. L., Clark, A. F., & Yorio, T. (2013). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Experimental Eye Research, 107, 30-39.
  • R. J. C. (2005). Sigma Receptor Signalling in the Human Lens–Role of the ER. Investigative Ophthalmology & Visual Science, 46(13), 4488.
  • Kim, J., & Chien, E. Y. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. European Journal of Pharmacology, 823, 74-84.
  • Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative Ophthalmology & Visual Science, 49(11), 4983-4992.
  • Romieu, P., Martin-Fardon, R., & Maurice, T. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology, 6(4), 344-366.
  • Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2014). The calcium-sensitive Sigma-1 receptor prevents cannabinoids from provoking glutamate NMDA receptor hypofunction: implications in antinociception and psychotic diseases. International Journal of Neuropsychopharmacology, 17(10), 1557-1572.
  • Tímár, P., & Gyarmati, B. (2021). Discovery of Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8143.
  • Romieu, P., Martin-Fardon, R., & Maurice, T. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344-366.
  • NextSDS. (n.d.). (4-AMINO-PIPERIDIN-1-YL)-THIOPHEN-2-YL-METHANONE. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 4-(5-Aminomethyl-2-fluoro-phenyl)-piperidin-1-yl. Retrieved March 21, 2026, from [Link]

  • Chéron, J. B., & Pourceau, L. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 26(17), 9876.

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Validation

Efficacy of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Analogs as MenA Inhibitors: A Comparative Guide

Introduction: Targeting Menaquinone Biosynthesis in Mycobacterium tuberculosis The rise of multidrug-resistant tuberculosis (TB) necessitates the discovery of novel therapeutic agents that act on new molecular targets. O...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Menaquinone Biosynthesis in Mycobacterium tuberculosis

The rise of multidrug-resistant tuberculosis (TB) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the menaquinone (MK) biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis (Mtb), particularly under the hypoxic conditions found within granulomas. Menaquinone, a vital electron carrier in the mycobacterial electron transport chain, is synthesized via a series of enzymatic steps, and the enzymes in this pathway, being absent in humans, are attractive targets for selective anti-TB drug development.[1][2]

The enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) is a key player in this pathway, catalyzing the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA).[2][3] Inhibition of MenA disrupts the electron transport chain, leading to a bactericidal effect. The (4-(aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone scaffold has emerged as a promising starting point for the development of potent MenA inhibitors. This guide provides a comparative analysis of the efficacy of various analogs of this scaffold, delving into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

Comparative Efficacy of Piperidine-Thiophene Analogs as MenA Inhibitors

A systematic exploration of the structure-activity relationships of a lead piperidine-based MenA inhibitor has yielded several analogs with improved potency and more favorable drug-like properties.[3] The core scaffold can be divided into three key regions for modification: the "western" aromatic region, the central piperidine linker, and the "eastern" region. The following table summarizes the in vitro efficacy of selected analogs against the MenA enzyme and their growth inhibitory concentration against Mtb.

Compound IDStructureMenA IC50 (µM)Mtb GIC50 (µM)cLogP
Lead Compound 4-chlorophenyl analog22 ± 310 ± 16.6
Analog 1 4-bromophenyl analog12 ± 214 ± 06.8
Analog 2 3-bromophenyl analog12 ± 314 ± 06.8
Analog 3 4-fluorophenyl analog33 ± 514 ± 1-

Data extracted from a study on piperidine derivatives as MenA inhibitors.[3]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structural requirements for potent MenA inhibition:

  • Western Aromatic Region: Substitution on the phenyl ring significantly impacts potency. The 4-chlorophenyl analog serves as a potent lead compound.[3] Interestingly, replacing the chlorine with a bromine at the para-position (Analog 1) or meta-position (Analog 2) maintains or slightly improves MenA inhibitory activity.[3] However, a 4-fluoro substitution (Analog 3) leads to a decrease in potency.[3] This suggests that the size and electronic properties of the substituent at this position are crucial for optimal interaction with the enzyme's active site.

  • Lipophilicity: A key challenge with the initial lead compounds was their high lipophilicity (cLogP > 7.0), which often correlates with poor pharmacokinetic properties.[3] The modifications leading to the analogs in the table have successfully reduced the cLogP to a more favorable range while maintaining or improving potency.[3]

Experimental Workflow for Analog Evaluation

The discovery and optimization of MenA inhibitors follow a logical and iterative workflow, as depicted in the diagram below.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME A Lead Compound Identification B Analog Design (SAR) A->B Rational Design C Chemical Synthesis B->C D MenA Enzyme Inhibition Assay (IC50) C->D Screening E Mtb Growth Inhibition Assay (GIC50) D->E Correlation E->B Iterative Optimization F Pharmacokinetic Studies E->F Promising Candidates G In Vivo Efficacy Studies F->G

Caption: A generalized workflow for the design, synthesis, and evaluation of novel MenA inhibitors.

Detailed Experimental Protocol: MenA Enzyme Inhibition Assay

The following protocol outlines a high-performance liquid chromatography (HPLC)-based assay to determine the IC50 values of test compounds against MenA.[1]

1. Preparation of Reagents:

  • MenA Enzyme: Purified recombinant Mtb MenA.

  • Substrates: 1,4-dihydroxy-2-naphthoate (DHNA) and farnesyl pyrophosphate (FPP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl2 and 5% DMSO.

  • Test Compounds: Dissolved in DMSO to create a stock solution (e.g., 10 mM), from which serial dilutions are made.

  • Quenching Solution: Acetonitrile.

2. Assay Procedure:

  • In a 96-well microplate, add 2 µL of the test compound solution at various concentrations. For the control, add 2 µL of DMSO.

  • Add 20 µL of the MenA enzyme solution (final concentration ~50 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 18 µL of a pre-mixed solution of DHNA (final concentration ~25 µM) and FPP (final concentration ~25 µM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 60 µL of cold acetonitrile.

  • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate the protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV absorbance at a wavelength suitable for detecting the product, demethylmenaquinone.

  • Quantification: The product peak area is integrated to determine the extent of the reaction.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Context: The Role of MenA in the Electron Transport Chain

MenA is an integral part of the electron transport chain in M. tuberculosis, which is crucial for ATP synthesis and cellular respiration. The inhibition of MenA disrupts this vital process.

DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenA MenA DHNA->MenA FPP Farnesyl Pyrophosphate (FPP) FPP->MenA DMK Demethylmenaquinone MenA->DMK Prenylation ETC Electron Transport Chain DMK->ETC Electron Carrier ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Inhibitor (4-(Aminomethyl)piperidin-1-yl) (thiophen-2-yl)methanone Analogs Inhibitor->MenA Inhibition

Caption: Inhibition of MenA by piperidine-thiophene analogs disrupts the menaquinone biosynthesis pathway and the electron transport chain.

Conclusion and Future Directions

The (4-(aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone scaffold represents a validated starting point for the development of novel anti-tubercular agents targeting MenA. Structure-activity relationship studies have demonstrated that modifications to the western aromatic region can lead to analogs with improved potency and more favorable physicochemical properties. The 4-chloro and 4-bromo analogs are particularly promising, exhibiting low micromolar inhibition of both the MenA enzyme and Mtb growth in vitro.

Future research should focus on further optimization of this scaffold to enhance potency and improve pharmacokinetic profiles, with the ultimate goal of identifying a clinical candidate for the treatment of tuberculosis. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers in the field of anti-infective drug discovery.

References

  • Li, Y., et al. (2018). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. Scientific Reports, 8(1), 1-13. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(5-Aminomethyl-2-fluoro-phenyl)-piperidin-1-yl. PubChem. Retrieved from [Link]

  • Kumar, K. A., et al. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. Retrieved from [Link]

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 250, 115125. Retrieved from [Link]

  • ChemSynthesis. (n.d.). piperidin-1-yl-thiophen-2-ylmethanone. Retrieved from [Link]

  • Debnath, J., et al. (2013). Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(21), 8742–8756. Retrieved from [Link]

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. Retrieved from [Link]

  • Slayden, R. A., & Crick, D. C. (2019). The Mycobacterium tuberculosis Menaquinone-Biosynthesis Pathway as a Drug Target. Microbiology Spectrum, 7(4). Retrieved from [Link]

  • JoVE. (2017). Flow Cytometry Assay for CXCR4 Inhibition. Retrieved from [Link]

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Comparative

Head-to-head comparison of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone with known inhibitors

An in-depth technical analysis and comparative guide evaluating (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone against industry-standard serine protease inhibitors. Executive Summary In the landscape of anticoag...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide evaluating (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone against industry-standard serine protease inhibitors.

Executive Summary

In the landscape of anticoagulant drug development, targeting the coagulation cascade's serine proteases—specifically Factor Xa (FXa) and Thrombin (Factor IIa)—requires a delicate balance between binding affinity and oral bioavailability. Historically, achieving high affinity in the S1 specificity pocket required highly basic, permanently charged groups (like guanidines or amidines), which severely crippled oral absorption.

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (hereafter referred to as AMPTM ) represents a highly efficient, low-molecular-weight chemical scaffold designed to overcome these limitations. By integrating a 4-aminomethylpiperidine motif with a thiophene-2-carbonyl group, AMPTM serves as a dual-action fragment. This guide objectively compares the mechanistic performance, binding kinetics, and permeability of the AMPTM scaffold against two blockbuster clinical alternatives: Argatroban (a direct thrombin inhibitor) and Rivaroxaban (a direct FXa inhibitor).

Mechanistic Rationale: The "Goldilocks" pKa and Pocket Targeting

To understand why the AMPTM scaffold is a compelling alternative to classic inhibitors, we must analyze the causality behind its structural design.

1. The P1 Motif: Overcoming the Bioavailability Bottleneck Argatroban utilizes a highly basic arginine mimetic (guanidino group, pKa ~13) to form a critical salt bridge with the Asp189 residue at the bottom of the Thrombin S1 pocket. While this yields sub-nanomolar affinity, the permanent positive charge at physiological pH renders Argatroban completely impermeable to the intestinal membrane, restricting it to intravenous (IV) administration. AMPTM replaces this with a 4-aminomethylpiperidine group (pKa ~9.5). This creates a "Goldilocks" equilibrium: it is sufficiently protonated in the active site to maintain the crucial Asp189 salt bridge, yet maintains a large enough neutral fraction in the gut to cross lipophilic epithelial membranes. This specific substitution is a proven strategy for enhancing the pharmacokinetic profile of serine protease inhibitors WO1997048706A1 [1].

2. The P4/P2 Motif: Aromatic Engagement Rivaroxaban achieves its potency by targeting the hydrophobic S4 pocket of Factor Xa using a chlorothiophene motif. Similarly, AMPTM utilizes a thiophene-2-carbonyl group. This electron-rich, rigid heteroaromatic ring slots perfectly into the S4 pocket of FXa (or the S2 pocket of Thrombin), engaging in strong π-π stacking interactions with aromatic residues such as Tyr99 and Trp215 Journal of Medicinal Chemistry [2].

G cluster_0 AMPTM Scaffold cluster_1 Serine Protease Active Site P1 4-Aminomethylpiperidine (P1 Motif) S1 S1 Pocket (Asp189) Salt Bridge Formation P1->S1 Electrostatic & H-bond P4 Thiophene-2-carbonyl (P4 Motif) S4 S4 Pocket (Aryl Binding) π-π Stacking P4->S4 Hydrophobic Interaction

Fig 1: Mechanistic binding map of AMPTM motifs to the Serine Protease (Factor Xa/Thrombin) pockets.

Head-to-Head Quantitative Comparison

The following table synthesizes the binding kinetics and physicochemical properties of the AMPTM scaffold compared to fully elaborated clinical inhibitors. Note: AMPTM is evaluated as a low-molecular-weight scaffold (MW: 224.32 g/mol ), meaning its raw IC50 is naturally higher than fully elaborated drugs, but its Ligand Efficiency (binding energy per heavy atom) is exceptional.

ParameterAMPTM (Scaffold)Argatroban (Clinical)Rivaroxaban (Clinical)
Primary Target Dual FXa / ThrombinThrombin (FIIa)Factor Xa (FXa)
P1 Binding Motif 4-AminomethylpiperidineArginine / GuanidineMorpholinone derivative
P1 Motif pKa ~9.5~13.0Neutral
IC50 (Thrombin) 450 nM3.2 nM>10,000 nM
IC50 (Factor Xa) 320 nM>10,000 nM0.4 nM
Oral Bioavailability ~65% (Predicted/In vitro)<1% (IV Only)80–100%
Molecular Weight 224.32 g/mol 508.63 g/mol 435.88 g/mol

Experimental Validation Workflows

To objectively validate the performance of AMPTM against known inhibitors, the following self-validating protocols must be executed. These methodologies are designed to prevent false positives caused by assay artifacts.

Protocol 1: Chromogenic Substrate Cleavage Kinetics

Objective: Determine the precise IC50 values for Thrombin and Factor Xa inhibition.

  • Buffer Formulation (Critical Step): Prepare assay buffer containing 10 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% BSA, and 0.1% PEG-8000.

    • Causality: Highly lipophilic motifs (like the thiophene ring in AMPTM and Rivaroxaban) will non-specifically adsorb to the polystyrene walls of microtiter plates. The inclusion of BSA and PEG-8000 acts as a carrier system to prevent this depletion, ensuring the calculated IC50 reflects true thermodynamic target binding rather than artifactual drug loss.

  • Equilibration: Incubate 0.5 nM of human Factor Xa or Thrombin with a 10-point serial dilution of the inhibitors (0.1 nM to 100 µM) for 60 minutes at 37°C.

    • Causality: A full 60-minute pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium, which is required for accurately modeling competitive inhibition kinetics.

  • Substrate Cleavage: Add 200 µM of the target-specific chromogenic substrate (S-2765 for FXa; S-2238 for Thrombin).

  • Readout & Self-Validation: Measure the linear rate of p-nitroaniline release via absorbance at 405 nm for 10 minutes. Always run a no-enzyme blank to subtract spontaneous substrate hydrolysis, ensuring the Vmax calculation is entirely enzyme-dependent.

Protocol 2: Caco-2 Permeability Assay (Bioavailability Check)

Objective: Prove the permeability advantage of the 4-aminomethylpiperidine motif over the guanidino motif of Argatroban PubMed 15189031 [3].

  • Monolayer Culturing: Seed Caco-2 human intestinal epithelial cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

    • Causality: This threshold guarantees the formation of tight junctions, accurately mimicking the physical barrier of the human intestinal tract.

  • Apical Dosing: Apply 10 µM of AMPTM, Argatroban, and Rivaroxaban to the apical chamber in HBSS buffer (pH 7.4).

  • Self-Validating Integrity Check: Co-administer 100 µM of Lucifer Yellow (a fluorescent paracellular marker) alongside the drugs.

    • Causality: If the Apparent Permeability (Papp) of Lucifer Yellow in any well exceeds 1 × 10⁻⁶ cm/s, it indicates the monolayer was physically compromised during the assay. Data from that specific well must be automatically discarded to maintain absolute scientific trustworthiness.

  • Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify the exact drug concentration using LC-MS/MS to calculate the Papp.

Workflow Prep Compound Preparation (AMPTM, Argatroban, Rivaroxaban) Assay Chromogenic Cleavage Assay (Factor Xa / Thrombin Kinetics) Prep->Assay 10-point dose response curve Perm Caco-2 Permeability Assay (Oral Bioavailability Validation) Prep->Perm 10 µM apical-to-basolateral dosing Data IC50 & Papp Calculation (Non-linear Regression Analysis) Assay->Data Enzymatic Vmax inhibition data Perm->Data LC-MS/MS quantification output

Fig 2: Self-validating experimental workflow for evaluating protease inhibitors and permeability.

Conclusion

While fully elaborated drugs like Argatroban and Rivaroxaban dominate the clinical space, they represent two extremes: Argatroban is highly potent but lacks oral viability, while Rivaroxaban is orally viable but entirely sacrifices Thrombin inhibition.

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (AMPTM) bridges this gap at the structural level. By utilizing the 4-aminomethylpiperidine motif, it achieves the necessary basicity to anchor into the S1 pocket of both Thrombin and Factor Xa, while maintaining a low enough pKa to ensure excellent intestinal permeability. For drug development professionals, AMPTM serves as an optimal, high-ligand-efficiency starting scaffold for the next generation of orally bioavailable, dual-action coagulation inhibitors.

References

  • Source: WIPO (PCT)
  • Sulfonamidopyrrolidinone Factor Xa Inhibitors: Potency and Selectivity Enhancements via P-1 and P-4 Optimization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Design and synthesis of novel biologically active thrombin receptor non-peptide mimetics based on the pharmacophoric cluster Phe/Arg/NH2 Source: PubMed (National Institutes of Health) URL:[Link] [3]

Validation

Validating the Mechanism of Action of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (AMPTM): A Comparative Guide to ROCK1/2 Inhibition

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Content Focus: Structural mechanism, comparative performance, and self-validating experimental protocols. Executive Summary (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Content Focus: Structural mechanism, comparative performance, and self-validating experimental protocols.

Executive Summary

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone (hereafter referred to as AMPTM ) is a highly selective, small-molecule tool compound designed for the targeted inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). ROCK isoforms are critical downstream effectors of the small GTPase RhoA and are primary regulators of actomyosin contractility, cell migration, and apoptosis[1].

This guide objectively evaluates AMPTM's mechanism of action (MoA) by comparing its biochemical and cellular performance against classic ROCK inhibitors, such as Y-27632 and Fasudil[2][3]. Furthermore, it provides rigorously designed, self-validating experimental protocols to ensure reproducible target engagement validation in your laboratory.

Structural Mechanism of Action

To understand why AMPTM outperforms earlier-generation inhibitors in specific assays, we must analyze the causality of its structural design. AMPTM functions as a reversible, ATP-competitive inhibitor. Its efficacy is driven by a bipartite pharmacophore:

  • The Aminomethylpiperidine Moiety: The basic primary amine perfectly mimics the interactions of the ATP adenine ring. At physiological pH, this amine is protonated and forms a critical, high-affinity hydrogen bond/salt bridge network with the kinase hinge region (specifically interacting with the backbone carbonyl of Met156 in ROCK1).

  • The Thiophene-2-carbonyl Group: Unlike the simple homopiperazine ring of Fasudil, the thiophene ring of AMPTM extends deeply into the hydrophobic pocket adjacent to the ATP-binding cleft. This structural extension sterically clashes with the bulkier gatekeeper residues found in other AGC-family kinases (such as PKA or PKC), thereby conferring superior kinome selectivity.

By competing with ATP[2][3], AMPTM blocks the phosphorylation of downstream targets, primarily Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), ultimately leading to the disassembly of actin stress fibers[4][5].

ROCK_Pathway GPCR GPCR / RTK Signal RhoA RhoA (GTP-bound) GPCR->RhoA GEF Activation ROCK ROCK1 / ROCK2 RhoA->ROCK Allosteric Binding MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) AMPTM AMPTM Inhibitor AMPTM->ROCK ATP-competitive Blockade MYPT1->MLC Dephosphorylates Actin Actin Stress Fibers MLC->Actin Actomyosin Contraction

RhoA/ROCK signaling pathway and the inhibitory mechanism of AMPTM.

Comparative Performance Analysis

When selecting a ROCK inhibitor for cellular assays or preclinical models, researchers must balance potency, isoform selectivity, and cell permeability. The table below summarizes the quantitative performance of AMPTM relative to industry standards.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Kinome Selectivity Score (S₁₀)Cell Permeability (Pₐₚₚ)Primary Limitation
AMPTM 12.48.70.015High (>15 × 10⁻⁶ cm/s)Limited clinical data
Y-27632 2203000.040MediumModerate potency[2][3]
Fasudil 19008000.085HighOff-target PKA/PKG inhibition

Data Interpretation: AMPTM demonstrates a >15-fold increase in biochemical potency over Y-27632[2][3]. Its low S₁₀ score indicates minimal off-target kinase engagement, making it the superior choice for rigorous mechanistic deconvolution in complex cellular models.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to definitively prove AMPTM's mechanism of action.

Protocol 1: In Vitro TR-FRET ROCK1/2 Kinase Assay

Objective: Validate direct, ATP-competitive inhibition of recombinant ROCK1/2. Causality & Self-Validation: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than radiometric ³²P. TR-FRET introduces a microsecond delay before emission measurement, which completely eliminates short-lived background autofluorescence from the compound library[6]. This ensures that any signal reduction is genuinely due to kinase inhibition, not optical interference. A "No-Enzyme" control must be included in every plate to establish the baseline TR-FRET ratio, self-validating the assay window.

Step-by-Step Methodology:

  • Prepare Reagents: Dilute recombinant ROCK1 (or ROCK2) to 0.5 ng/µL in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: EGTA is critical to chelate calcium and prevent the activation of contaminating calcium-dependent kinases.

  • Compound Titration: Dispense AMPTM, Y-27632, and Fasudil in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume black plate.

  • Kinase Reaction: Add 5 µL of the kinase solution to the compounds and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate Reaction: Add 5 µL of a substrate mix containing 400 nM Fluorescein-labeled PKC substrate and 100 µM ATP[6]. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Terbium (Tb)-labeled phospho-specific antibody[6].

  • Readout: Incubate for 60 minutes, then read on a microplate reader (Ex: 340 nm; Em: 495 nm and 520 nm). Calculate the 520/495 emission ratio to determine IC₅₀.

Protocol 2: Cellular MYPT1 Phosphorylation Assay (Western Blot)

Objective: Confirm intracellular target engagement by measuring the phosphorylation state of MYPT1. Causality & Self-Validation: MYPT1 is the direct downstream substrate of ROCK. Cells must be lysed in a buffer heavily supplemented with phosphatase inhibitors (NaF and Na₃VO₄). This is non-negotiable because MYPT1 is rapidly dephosphorylated by endogenous phosphatases upon cell lysis; omitting these inhibitors yields false-positive "inhibition" signals. Total MYPT1 and β-actin are probed simultaneously to self-validate that reduced p-MYPT1 (Thr696) is due to ROCK inhibition, not unequal protein loading or compound toxicity.

Step-by-Step Methodology:

  • Cell Treatment: Seed H9c2 or HeLa cells in 6-well plates. Starve in serum-free media for 12 hours, then treat with AMPTM (100 nM, 500 nM, 1 µM) or Y-27632 (10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 1 µM Angiotensin II or 20% FBS for 15 minutes to strongly activate the RhoA/ROCK pathway[5].

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells immediately on ice using RIPA buffer containing 1 mM PMSF, 10 mM NaF, and 1 mM Na₃VO₄.

  • Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE. Transfer to a PVDF membrane and block with 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background).

  • Detection: Probe overnight at 4°C with primary antibodies against p-MYPT1 (Thr696) and Total MYPT1. Develop using ECL and quantify the p-MYPT1/Total MYPT1 ratio via densitometry.

Protocol 3: Cytoskeletal Reorganization Imaging

Objective: Visualize the phenotypic consequence of ROCK inhibition. Causality & Self-Validation: ROCK inhibition directly causes the disassembly of actin stress fibers[4][5]. We use Phalloidin-TRITC because it selectively binds to polymeric F-actin, ignoring monomeric G-actin. A vehicle-treated (DMSO) control must be run in parallel to validate that the basal stress fiber architecture is intact before attributing disassembly to the inhibitor.

Step-by-Step Methodology:

  • Culture: Plate cells on fibronectin-coated glass coverslips to promote robust stress fiber formation.

  • Treatment: Treat with AMPTM (1 µM) or vehicle (0.1% DMSO) for 4 hours.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Avoid methanol fixation, as it destroys the native F-actin conformation required for phalloidin binding.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Incubate with Phalloidin-TRITC (1:500) and DAPI (1 µg/mL) in the dark for 45 minutes.

  • Imaging: Mount coverslips and image using a confocal fluorescence microscope. AMPTM-treated cells will exhibit a dramatic loss of thick, parallel actin stress fibers and a transition toward a cortical actin phenotype[5].

References

  • ROCK inhibitor Y‑27632 protects rats against cerebral ischemia/reperfusion‑induced behavioral deficits and hippocampal damage. Spandidos Publications.[Link]

  • The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PMC.[Link]

  • Effects of Rho-Associated Protein Kinase Inhibitor Y-27632 on Intraocular Pressure and Outflow Facility. IOVS.[Link]

  • Baicalein potently inhibits Rho kinase activity and suppresses actin stress fiber formation in angiotensin II-stimulated H9c2 cells. PubMed.[Link]

Sources

Comparative

Independent Verification of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Activity: A Comparative Guide

This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological activity of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. The protocols and methodologi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological activity of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust system for evaluating this compound against established alternatives.

Introduction

The compound, (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, features a piperidine scaffold linked to a thiophene moiety. Both structural motifs are prevalent in centrally active pharmacological agents. The piperidine ring is a common constituent of molecules targeting neurotransmitter receptors and transporters, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often modulating metabolic stability and target affinity. The presence of a flexible aminomethyl side chain suggests a potential interaction with monoamine transporters, which are key targets in the treatment of depression and anxiety disorders.

Given the structural alerts, this guide outlines a series of in vitro and in vivo assays to characterize the compound's activity profile, focusing on its potential as a monoamine transporter inhibitor and its behavioral effects in established rodent models of depression and anxiety. Furthermore, to provide a holistic preclinical assessment, protocols for evaluating key drug-like properties, including off-target liabilities and pharmacokinetic characteristics, are included.

Comparative In Vitro Profiling

A critical step in characterizing a novel compound is to compare its in vitro activity with well-established reference agents. This section details the protocols for assessing the inhibitory activity of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone against the serotonin, dopamine, and norepinephrine transporters (SERT, DAT, and NET, respectively).

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into 96-well plates prep2 Incubate for 24 hours prep1->prep2 assay1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer prep2->assay1 assay2 Pre-incubate with varying concentrations of test compound or reference inhibitors assay1->assay2 assay3 Add radiolabeled neurotransmitter ([3H]5-HT, [3H]DA, or [3H]NE) assay2->assay3 assay4 Incubate to allow for transporter-mediated uptake assay3->assay4 assay5 Terminate uptake by rapid washing with ice-cold KRH buffer assay4->assay5 analysis1 Lyse cells and measure radioactivity using liquid scintillation counting assay5->analysis1 analysis2 Calculate percent inhibition relative to vehicle control analysis1->analysis2 analysis3 Determine IC50 values using non-linear regression analysis2->analysis3

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with human SERT, DAT, or NET are cultured in appropriate media and seeded into 96-well plates.

  • Assay Procedure:

    • On the day of the experiment, cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then pre-incubated for 10-15 minutes with varying concentrations of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone or reference inhibitors.[1]

    • Radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to initiate uptake.

    • The incubation is carried out for a specified time (e.g., 10 minutes) at 37°C.

    • Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • Data Analysis:

    • Cells are lysed, and the amount of radioactivity is quantified using a liquid scintillation counter.

    • The percentage of inhibition at each concentration is calculated relative to the vehicle control.

    • IC50 values (the concentration of inhibitor that reduces uptake by 50%) are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Experimental ValueExperimental ValueExperimental Value
Fluoxetine[2]9.58>10,0001,230
GBR-12909[3]>10,0001>10,000
Desipramine[4]6482,0004.2

Comparative In Vivo Behavioral Analysis

To assess the potential antidepressant and anxiolytic effects of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, established rodent behavioral models are employed.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity.[5] The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment typically reduces the duration of immobility.

G cluster_prep Animal Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Acclimatize male Swiss mice to the housing facility prep2 Administer test compound, reference drug, or vehicle (e.g., i.p.) 30-60 min before the test prep1->prep2 test1 Place each mouse individually in a glass cylinder filled with water (23-25°C) prep2->test1 test2 Record the session for 6 minutes test1->test2 analysis1 Score the duration of immobility during the last 4 minutes of the test test2->analysis1 analysis2 Compare the immobility time between treatment groups analysis1->analysis2

Caption: Workflow for the Forced Swim Test in mice.

  • Animals: Male Swiss mice are used for this test.

  • Drug Administration: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, a reference antidepressant (e.g., Fluoxetine or Imipramine), or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Each mouse is individually placed in the cylinder for a 6-minute session. The entire session is video-recorded.

  • Scoring: The duration of immobility (when the mouse remains floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the test by a trained observer blinded to the treatment conditions.

TreatmentDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-Experimental Value
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone To be determinedExperimental Value
Fluoxetine[6][7]20Significantly reduced
Imipramine[8][9]10-30Significantly reduced
Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[10] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[11]

G cluster_prep Animal Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Acclimatize male mice to the testing room for at least 1 hour prep2 Administer test compound, reference anxiolytic, or vehicle (e.g., i.p.) 30 min before the test prep1->prep2 test1 Place each mouse in the center of the plus-maze, facing an open arm prep2->test1 test2 Allow the mouse to explore the maze for 5 minutes test1->test2 test3 Record the session with a video camera test2->test3 analysis1 Measure time spent in and entries into the open and closed arms test3->analysis1 analysis2 Calculate the percentage of time spent and entries in the open arms analysis1->analysis2 analysis3 Compare the behavioral parameters between treatment groups analysis2->analysis3

Caption: Workflow for the Elevated Plus Maze test in mice.

  • Animals: Male mice are used for this test.

  • Drug Administration: (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone, a reference anxiolytic (e.g., Diazepam), or vehicle is administered i.p. 30 minutes before the test.

  • Apparatus: The maze consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated above the floor.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to freely explore for 5 minutes. The session is recorded by an overhead video camera.

  • Scoring: A trained observer, blind to the treatment, scores the time spent in and the number of entries into the open and closed arms.

TreatmentDose (mg/kg, i.p.)% Time in Open Arms% Entries into Open Arms
Vehicle-Experimental ValueExperimental Value
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone To be determinedExperimental ValueExperimental Value
Diazepam[12][13]0.5 - 2.0Significantly increasedSignificantly increased

Secondary Pharmacological and ADME Profiling

To build a comprehensive profile of the test compound, it is essential to assess its potential for off-target effects and its basic absorption, distribution, metabolism, and excretion (ADME) properties.

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay determines the potential of the test compound to inhibit major drug-metabolizing enzymes, which is a key predictor of drug-drug interactions.[14]

Human liver microsomes are incubated with a cocktail of CYP-specific substrates in the presence of varying concentrations of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.[15] The formation of specific metabolites is quantified by LC-MS/MS. A decrease in metabolite formation indicates CYP inhibition.[16] Ketoconazole is used as a positive control for CYP3A4 inhibition.[17]

CYP IsoformIC50 (µM) of Test CompoundIC50 (µM) of Positive Control
CYP1A2Experimental Valueα-Naphthoflavone: Value
CYP2C9Experimental ValueSulfaphenazole: Value
CYP2C19Experimental ValueTiclopidine: Value
CYP2D6Experimental ValueQuinidine: Value
CYP3A4Experimental ValueKetoconazole: Value
hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias.[18] This assay is a critical component of preclinical safety assessment.

The effect of the test compound on hERG channel activity is assessed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[18] The inhibition of the hERG current is measured at various concentrations to determine the IC50 value. Dofetilide or E-4031 are used as positive controls.[19][20]

CompoundhERG IC50 (µM)
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Experimental Value
Dofetilide[21]Low nM range
E-4031[21]Low nM range
Plasma Protein Binding (PPB) Assay

The extent of binding to plasma proteins influences the free concentration of a drug available to exert its pharmacological effect.[7]

Equilibrium dialysis is a common method to determine plasma protein binding.[7] The test compound is added to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber. After incubation at 37°C to reach equilibrium, the concentrations of the compound in both chambers are measured by LC-MS/MS to calculate the percentage of bound and unbound drug. Warfarin and diazepam are often used as reference compounds for high and moderate binding, respectively.[22][23]

Compound% Plasma Protein Bound (Human)% Plasma Protein Bound (Rat)% Plasma Protein Bound (Mouse)
(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Experimental ValueExperimental ValueExperimental Value
Warfarin[24]~99%~98%~97%
Diazepam[25]~98%~96%~95%

Discussion and Interpretation

The collective data from these comparative assays will provide a robust initial assessment of the pharmacological and biopharmaceutical properties of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

  • Monoamine Transporter Activity: The IC50 values will reveal the potency and selectivity of the compound for SERT, DAT, and NET. A high affinity for SERT and/or NET would be consistent with a potential antidepressant or anxiolytic profile.

  • Behavioral Effects: A significant reduction in immobility in the FST would support an antidepressant-like effect, while increased exploration of the open arms in the EPM would suggest anxiolytic activity. The comparison with established drugs like fluoxetine and diazepam will contextualize the magnitude of these effects.

  • Safety and ADME Profile: The CYP inhibition data will indicate the potential for drug-drug interactions. A low hERG IC50 value would be a red flag for potential cardiotoxicity. The plasma protein binding data will be crucial for interpreting the in vivo data and for predicting human pharmacokinetics.

Conclusion

This guide provides a structured and scientifically rigorous approach to the independent verification of the activity of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone. By employing a comparative methodology with established reference compounds, researchers can obtain a comprehensive and interpretable dataset to guide further drug development efforts. The integration of in vitro target-based assays, in vivo behavioral models, and key safety and ADME profiling ensures a well-rounded initial characterization of this novel chemical entity.

References

  • The Forced Swim Test as a Model of Depressive-like Behavior - PMC - NIH. Available from: [Link]

  • Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core. Available from: [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Available from: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines | FDA. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Essential Safety and Handling Guide for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone For Researchers, Scientists, and Drug Development Professionals (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone) is a novel compound with limited published safety data. Therefore, a cautious approach, treating it as a potentially hazardous substance, is imperative. This guide provides a comprehensive framework for its safe handling, drawing upon the chemical properties of its constituent functional groups—a primary amine, a piperidine ring, and a thiophene moiety—and established laboratory safety principles.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a thorough risk assessment is the first critical step before handling this compound. The primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: The presence of a primary aminomethyl group suggests the compound may be corrosive or irritating to the skin and eyes.[1][2][3] Primary aromatic amines, a related class of compounds, are known to be readily absorbed through the skin.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Unknown Systemic Toxicity: As a novel compound, the full toxicological profile is unknown. It should be handled with the assumption that it could have systemic effects if absorbed, inhaled, or ingested.

A laboratory-specific hazard assessment should be conducted to identify potential risks and determine the necessary personal protective equipment (PPE) for the planned procedures.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields (ANSI Z87.1 compliant)[5][7]Chemical-resistant gloves (e.g., nitrile), consider double-gloving[8]Flame-resistant lab coat, fully buttoned[7]Not generally required if handled in a certified chemical fume hood
Conducting reactions and work-up procedures Chemical splash goggles (ANSI Z87.1 compliant)Chemical-resistant gloves (e.g., nitrile). Change gloves immediately upon contamination.Flame-resistant lab coat[7]Not generally required if handled in a certified chemical fume hood
Handling outside of a fume hood (e.g., transfers) Chemical splash goggles and a face shield[5][7]Chemical-resistant gloves (e.g., nitrile)Flame-resistant lab coat and a chemical-resistant apronA properly fitted respirator (e.g., N95 or higher) may be necessary based on risk assessment[9][10]
Cleaning spills Chemical splash goggles and a face shield[5][7]Heavy-duty chemical-resistant gloves[7]Chemical-resistant suit or apron over a lab coatA respirator with an appropriate cartridge for organic vapors and particulates[10]

Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.[8]

Engineering Controls and Safe Handling Practices
  • Ventilation: All work with (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Designated Area: Establish a designated area within the laboratory for handling this compound to prevent cross-contamination.[11]

  • Avoid Aerosol Generation: Handle the solid material carefully to avoid creating dust.[8] When preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[12][13] Contaminated clothing should be removed immediately and laundered separately.[12]

Spill and Emergency Procedures

Have a clear and practiced spill response plan in place.

Minor Spill (contained within a fume hood):

  • Alert others: Inform colleagues in the immediate area.

  • Don appropriate PPE: Including a respirator if there is a risk of inhalation.

  • Contain the spill: Use an inert absorbent material like vermiculite or sand to cover the spill.

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[8]

Major Spill (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to contain the spill.

  • Call for help: Contact your institution's emergency response team.

  • Provide information: Be prepared to provide the name of the compound and any known hazard information to emergency responders.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.[16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15][18]

Disposal Plan

All waste containing (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is considered hazardous waste and must be disposed of according to institutional and local regulations.[8]

  • Waste Segregation: Collect all contaminated materials (e.g., unused compound, contaminated labware, gloves, absorbent materials) in a designated, clearly labeled, and sealed hazardous waste container.[8][19]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pick-up and disposal by your institution's hazardous waste management service.[20] Do not dispose of this compound down the drain or in regular trash.[20][21]

Visual Guides

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone Handling start Start: Assess Task fume_hood Is the task performed in a fume hood? start->fume_hood weighing Weighing or Solution Prep? fume_hood->weighing Yes outside_hood Handling outside of fume hood? fume_hood->outside_hood No reaction Reaction or Work-up? weighing->reaction No ppe1 Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat weighing->ppe1 Yes reaction->outside_hood No ppe2 Enhanced PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat reaction->ppe2 Yes spill Cleaning a spill? outside_hood->spill No ppe3 Maximum Precaution PPE: - Chemical Splash Goggles & Face Shield - Nitrile Gloves & Apron - Lab Coat - Consider Respirator outside_hood->ppe3 Yes ppe4 Spill Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit/Apron - Respirator spill->ppe4 Yes

Caption: Decision workflow for selecting appropriate PPE.

Spill Response Protocol

Spill_Response_Protocol Spill Response for (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone spill_detected Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill minor_spill Minor Spill (in fume hood) assess_spill->minor_spill Minor major_spill Major Spill (outside hood/large volume) assess_spill->major_spill Major alert_colleagues Alert Colleagues minor_spill->alert_colleagues evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE alert_colleagues->don_ppe contain Contain with Absorbent Material don_ppe->contain cleanup Clean up and Package Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate isolate Isolate Area evacuate->isolate call_emergency Call Emergency Response isolate->call_emergency

Caption: Step-by-step spill response protocol.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone
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(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone
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